Thalidomide-O-C3-azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N5O5 |
|---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
4-(3-azidopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N5O5/c17-20-18-7-2-8-26-11-4-1-3-9-13(11)16(25)21(15(9)24)10-5-6-12(22)19-14(10)23/h1,3-4,10H,2,5-8H2,(H,19,22,23) |
InChI Key |
FSVXNXHJEDNHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-C3-azide: An In-Depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-azide has emerged as a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of thalidomide (B1683933), it functions as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). Its defining feature, a three-carbon linker terminating in a reactive azide (B81097) group, enables its facile conjugation to a diverse array of target-specific ligands via "click chemistry." This modularity positions this compound as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action, quantitative parameters, and key experimental protocols associated with the application of this compound in TPD research.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound does not exert its primary biological effect in isolation. Instead, its mechanism of action is realized upon its incorporation into a PROTAC molecule. The core function of such a PROTAC is to induce the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase, thereby triggering the ubiquitination and subsequent degradation of the POI.
The signaling pathway can be delineated as follows:
-
Ternary Complex Formation: The PROTAC molecule, featuring the thalidomide moiety and a POI-specific ligand, simultaneously binds to CRBN and the POI. This brings the E3 ligase and the target protein into close proximity, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the degradation efficiency.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for cellular protein catabolism.
-
Catalytic Cycle: Upon degradation of the POI, the PROTAC molecule and the E3 ligase are released, allowing them to engage with another target protein molecule and initiate a new cycle of degradation. This catalytic nature enables potent protein knockdown at sub-stoichiometric concentrations.
Quantitative Data Presentation
The efficacy of a PROTAC derived from this compound is assessed through several key quantitative parameters. While specific data for a PROTAC utilizing this exact linker is not extensively published, the following tables present representative data for thalidomide and closely related PROTACs, which serve as a valuable benchmark.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [2] |
Note: The binding affinity of this compound to CRBN is expected to be comparable to that of thalidomide, as the core glutarimide (B196013) moiety responsible for binding is retained and the linker is attached at a position generally considered to be solvent-exposed.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | <1 | >95 | Representative Data |
| Compound 19 (Pomalidomide analog) | IKZF1/3 | MM1S | 120 | 85 | [3] |
| Compound 17 (Pomalidomide analog) | IKZF1/3 | MM1S | 1400 | 83 | [3] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
The characterization of a PROTAC synthesized from this compound involves a series of key experiments to validate its mechanism of action and quantify its efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow for adherence overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values by plotting the data in a dose-response curve.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the CRBN E3 ligase complex, the target protein, and the PROTAC at the desired concentration. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing with an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-CRBN ternary complex.
This proximity-based assay is highly sensitive and suitable for high-throughput screening.
Methodology:
-
Reagent Preparation: Use a tagged CRBN protein (e.g., His-tagged) and a tagged target protein (e.g., GST-tagged). Prepare a terbium-conjugated anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).
-
Assay Plate Setup: In a microplate, combine the CRBN protein, the target protein, the donor and acceptor antibodies, and a serial dilution of the PROTAC.
-
Incubation and Measurement: Incubate the plate to allow for complex formation. Measure the time-resolved fluorescence signals of the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
Methodology:
-
Sample Preparation: Prepare purified CRBN and the target protein in a matched buffer to minimize heats of dilution. The PROTAC is dissolved in the same buffer.
-
Binary Titrations: First, determine the binding affinity of the PROTAC to CRBN and to the target protein individually by titrating the PROTAC into a solution of each protein.
-
Ternary Complex Titration: To measure the affinity within the ternary complex, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and CRBN, or titrate one protein into a solution of the other protein pre-saturated with the PROTAC.
-
Data Analysis: The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the titrant. The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.
Conclusion
This compound is a versatile and powerful tool for the construction of CRBN-recruiting PROTACs. Its mechanism of action, embedded within the PROTAC modality, offers a catalytic and highly potent approach to selectively degrade proteins of interest. A thorough understanding of the underlying signaling pathways, coupled with rigorous quantitative characterization through the experimental protocols detailed in this guide, is essential for the successful development of novel protein degraders. The continued application of such well-characterized building blocks will undoubtedly accelerate the advancement of targeted protein degradation as a transformative therapeutic strategy.
References
The Role of Thalidomide-O-C3-azide in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of PROTAC design is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Thalidomide-O-C3-azide, a key building block in the synthesis of CRBN-recruiting PROTACs, detailing its synthesis, mechanism of action, and application in the development of novel protein degraders.
Core Concepts: this compound in PROTAC Technology
This compound is a functionalized derivative of thalidomide designed for seamless integration into PROTACs. It consists of the thalidomide core, which binds to the CRBN E3 ligase, attached to a three-carbon linker terminating in an azide (B81097) group. This terminal azide is a versatile chemical handle that enables the conjugation of the thalidomide moiety to a ligand for a protein of interest (POI) via highly efficient and specific "click chemistry" reactions.
The use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), simplifies the synthesis of PROTAC libraries with diverse linkers and POI ligands, accelerating the optimization process for potent and selective degraders. The C3 linker provides a short and relatively rigid connection, which can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), a critical factor for efficient protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a productive ternary complex, and induce the degradation of the target protein. Below are key quantitative parameters for thalidomide-based PROTACs.
Binding Affinity of Thalidomide to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand to its target is a crucial initial parameter. Thalidomide binds to CRBN with a moderate affinity, which is sufficient for the recruitment of the E3 ligase to the PROTAC-POI complex.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | CRBN | ~250 nM | Various |
Representative Degradation Efficiency of Thalidomide-Based PROTACs with C3 or Similar Linkers
The degradation efficiency of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table provides representative data for PROTACs utilizing a thalidomide-based CRBN ligand and linkers of similar length to the C3 linker of this compound.
| PROTAC ID | Target Protein | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | PEG-based | MV4;11 | 140 | >90 |
| Representative BTK PROTAC | BTK | C3-based | MCL cells | 5.1 | >90 |
| Representative CDK6 PROTAC | CDK6 | PEG-based | MM.1S | <100 | >90 |
Note: The specific degradation efficiency of a PROTAC is highly dependent on the target protein, the warhead, the linker, and the cell line used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application and evaluation in PROTAC development.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 4-hydroxythalidomide and 1-azido-3-bromopropane (B6266201).
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized by the condensation of 3-hydroxyphthalic anhydride (B1165640) with L-glutamine.
-
Materials: 3-hydroxyphthalic anhydride, L-glutamine, pyridine.
-
Procedure:
-
Dissolve 3-hydroxyphthalic anhydride and L-glutamine in pyridine.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-hydroxythalidomide.[1]
-
Step 2: Williamson Ether Synthesis to form this compound
This step involves the O-alkylation of 4-hydroxythalidomide with 1-azido-3-bromopropane.
-
Materials: 4-hydroxythalidomide, 1-azido-3-bromopropane, potassium carbonate (K2CO3), dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Add 1-azido-3-bromopropane to the reaction mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[2]
-
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized POI ligand.
-
Materials: this compound, alkyne-functionalized POI ligand, copper(II) sulfate (CuSO4), sodium ascorbate (B8700270), solvent (e.g., a mixture of t-butanol and water).
-
Procedure:
-
Dissolve this compound and the alkyne-functionalized POI ligand in the solvent mixture.
-
Add a freshly prepared solution of sodium ascorbate in water.
-
Add a solution of copper(II) sulfate in water.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the PROTAC product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC by chromatography.[3]
-
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Materials: Cell line expressing the target protein, PROTAC, DMSO (vehicle control), lysis buffer, primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.[4][5]
-
Protocol 4: Ternary Complex Formation Assay (NanoBRET™ Assay)
This in-cell assay measures the formation of the POI-PROTAC-CRBN ternary complex.
-
Materials: HEK293 cells, plasmid encoding NanoLuc®-POI fusion, plasmid encoding HaloTag®-CRBN fusion, PROTAC, NanoBRET™ Nano-Glo® substrate, HaloTag® NanoBRET™ 618 ligand.
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with the HaloTag® NanoBRET™ 618 ligand.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio to determine ternary complex formation.[5][6][7][8][9]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: CRBN E3 ligase signaling and neosubstrate degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its terminal azide functionality allows for the rapid and efficient assembly of PROTAC libraries using click chemistry, facilitating the optimization of linker length and composition for enhanced degradation potency and selectivity. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. 4-Hydroxy thalidomide|lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. promega.com [promega.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
An In-depth Technical Guide to Thalidomide-O-C3-azide: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C3-azide is a functionalized derivative of thalidomide (B1683933), a well-known molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a particular focus on its role as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its mechanism of action, provides representative experimental protocols for its synthesis and use, and presents its known physicochemical properties.
Introduction
This compound is a crucial tool in the rapidly advancing field of targeted protein degradation. It is a heterobifunctional molecule composed of the thalidomide core, which binds to the CRBN E3 ubiquitin ligase, and a three-carbon linker terminating in an azide (B81097) group.[1] This azide functionality allows for the covalent attachment of a ligand for a protein of interest (POI) via "click chemistry," a highly efficient and specific bioorthogonal reaction. The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Structure and Properties
The chemical structure of this compound consists of the phthalimide (B116566) and glutarimide (B196013) rings of thalidomide, with a 3-azidopropoxy group attached to the 4-position of the phthalimide ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₅O₅ | [2] |
| Molecular Weight | 357.33 g/mol | [2] |
| CAS Number | 2758432-00-5 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C | [2] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the CRBN-recruiting component of a PROTAC. The thalidomide moiety binds to a specific pocket in the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] Once a PROTAC is formed by conjugating this compound to a POI-binding ligand, it facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and L-glutamine.
Step 2: Synthesis of this compound
-
Materials: 4-hydroxythalidomide, 1-azido-3-bromopropane (B6266201) (or a similar 3-azidopropyl halide), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Add 1-azido-3-bromopropane to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized ligand for a protein of interest.
-
Materials: this compound, alkyne-functionalized POI ligand, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), a copper(I)-stabilizing ligand (e.g., TBTA or THPTA), and a suitable solvent system (e.g., a mixture of t-butanol and water or DMSO and water).
-
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and this compound in the chosen solvent system.
-
In a separate vial, prepare a solution of CuSO₄ and the stabilizing ligand.
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the PROTAC molecule using reverse-phase preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and NMR.
-
References
Thalidomide-O-C3-azide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery for their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This mechanism has been effectively harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the degradation of specific proteins of interest.
This technical guide focuses on Thalidomide-O-C3-azide, a functionalized derivative of thalidomide designed for the facile synthesis of PROTACs. The inclusion of a C3-azide linker provides a versatile handle for the attachment of a target-binding ligand via "click chemistry," a highly efficient and bio-orthogonal conjugation method. This document provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of PROTACs derived from this compound.
Quantitative Data
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Binding Affinity (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.8 µM | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM |
Note: The binding affinity of the thalidomide moiety is a critical determinant of PROTAC efficacy. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.
Table 2: Illustrative Degradation Performance of a Thalidomide-based PROTAC
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line |
| Representative PROTAC | BRD4 | Thalidomide | PEG | ~10 nM | >90% | HEK293 |
DC50: The concentration of the PROTAC required to induce 50% of the maximum degradation. Dmax: The maximum percentage of protein degradation achieved. Note: The DC50 and Dmax values are highly dependent on the target protein, the specific linker, and the cell line used. This data is for illustrative purposes only.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental role of a thalidomide-based PROTAC is to induce the proximity of the target protein and the CRBN E3 ligase, leading to the target's ubiquitination and degradation.
The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted destruction of disease-causing proteins. At the heart of many successful PROTACs lies the thalidomide (B1683933) scaffold, a versatile E3 ligase ligand that effectively hijacks the cell's own protein disposal machinery. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and optimization of thalidomide-based PROTAC linkers, offering a crucial resource for researchers in the field of targeted protein degradation.
Core Signaling Pathway: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase-recruiting ligand. The PROTAC, a heterobifunctional molecule, simultaneously binds to the protein of interest (POI) and CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another degradation cycle.[1][4]
The Crucial Role of the Linker: More Than Just a Connection
The linker connecting the POI ligand and the thalidomide moiety is a critical determinant of PROTAC efficacy. Its length, composition, and attachment point significantly influence the formation and stability of the ternary complex, thereby impacting the efficiency of protein degradation.[5][6]
Linker Composition and Length
Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[6] The choice of linker can affect the physicochemical properties of the PROTAC, such as solubility and cell permeability.[6]
Linker Attachment Points on the Thalidomide Scaffold
The thalidomide scaffold offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring and the glutarimide (B196013) nitrogen being the most explored.[5] The selection of the attachment point can profoundly affect the PROTAC's degradation efficiency.[5]
Quantitative Data on Thalidomide-Based PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for a selection of thalidomide-based PROTACs, highlighting the impact of linker design and E3 ligase ligand choice.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [5]
| Target | Linker Position | PROTAC/Compound | Degradation (DC50, nM) | Max. Degradation (Dmax, %) |
| BRD4 | C4 | Compound A | 15 | >90 |
| BRD4 | C5 | Compound B | 5 | >95 |
| BTK | C4 | Compound C | 25 | ~85 |
| BTK | C5 | Compound D | 8 | >90 |
Table 2: Performance of BRD4-Targeting PROTACs with Different E3 Ligase Ligands [7]
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
Table 3: Comparative Degradation Performance of IDO1 PROTACs [8]
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | 12.5 | >90 |
| NU223612 | Thalidomide | IDO1 | 25 | ~85 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and evaluation of thalidomide-based PROTACs.
General Synthesis of a Thalidomide-Based PROTAC Linker
The synthesis of a thalidomide-based PROTAC linker typically involves a multi-step process.[9] A common strategy begins with the functionalization of the thalidomide core, often at the C4 position, followed by the attachment of a linker with a terminal reactive group, such as a carboxylic acid or an amine.[9] This functionalized linker can then be conjugated to a ligand that binds the protein of interest.
Step 1: Synthesis of a Functionalized Thalidomide Derivative (e.g., 4-Aminothalidomide)
A common starting point for many PROTACs is the functionalization of the thalidomide phthalimide ring.[9] For instance, 4-aminothalidomide can be derived from pomalidomide.[9]
Step 2: Amide Coupling to Attach the Linker
This step involves the coupling of the functionalized thalidomide with a linker precursor containing a carboxylic acid.[9]
-
Materials : Functionalized thalidomide (e.g., 4-aminothalidomide), linker precursor with a carboxylic acid, a suitable solvent (e.g., dimethylformamide - DMF), a coupling reagent (e.g., HATU, HBTU, or EDC with HOBt), and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA).[9]
-
Procedure :
-
Dissolve the carboxylic acid linker precursor in DMF.[9]
-
Add the coupling reagent and DIEA.[9]
-
Add the amino-functionalized thalidomide to the reaction mixture.[9]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[9]
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.[9]
-
Step 3: Deprotection (if necessary)
If the linker contains a protecting group (e.g., a Boc group on a terminal amine), it must be removed to allow for conjugation to the POI ligand.[9]
-
Procedure for Boc Deprotection : Dissolve the protected thalidomide-linker conjugate in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane and treat with an acid like trifluoroacetic acid (TFA).[9]
Step 4: Conjugation to the POI Ligand
The final step is the coupling of the thalidomide-linker intermediate to the POI-binding ligand, often through another amide bond formation or other suitable conjugation chemistry.
Step 5: Purification and Characterization
The final PROTAC product should be purified using techniques such as flash chromatography or preparative HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Western Blot for Quantifying Protein Degradation
This is a fundamental assay to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.[5][8]
-
Cell Culture and Treatment :
-
Cell Lysis :
-
Protein Quantification :
-
Immunoblotting :
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[8]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[5]
-
Detect the signal using a chemiluminescence imaging system.[2]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[2]
-
Conclusion
The discovery and development of thalidomide-based PROTAC linkers represent a significant advancement in the field of targeted protein degradation. A deep understanding of the underlying biology, coupled with robust synthetic and analytical methodologies, is paramount for the rational design of novel and effective PROTACs. This guide provides a foundational framework for researchers to navigate the complexities of thalidomide-based PROTAC development, from conceptualization to experimental validation, ultimately contributing to the creation of next-generation therapeutics.
References
Preliminary Technical Guide: Thalidomide-O-C3-azide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used to engage the Cereblon (CRBN) E3 ligase.[1]
This technical guide focuses on Thalidomide-O-C3-azide, a derivative of thalidomide functionalized with a C3-azide linker. This modification allows for the facile conjugation to a protein of interest (POI) ligand via "click chemistry," a highly efficient and specific reaction.[2] While specific preliminary studies on PROTACs derived directly from this compound are not extensively available in the public domain, this guide will provide a comprehensive overview of the core principles, experimental methodologies, and expected outcomes based on closely related thalidomide-based PROTACs.
Mechanism of Action
A PROTAC synthesized using this compound operates by inducing the proximity of the target protein to the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Data Presentation
The efficacy of a novel PROTAC is assessed through various quantitative parameters. The following tables summarize representative data from studies on thalidomide-based PROTACs targeting different proteins of interest. It is important to note that these values are illustrative and the actual performance of a this compound-based PROTAC will be dependent on the specific POI ligand and the overall properties of the final molecule.
Table 1: Representative In Vitro Degradation Performance of Thalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | HeLa | 8 | >90 | [4] |
| PROTAC 2 | IDO1 | 293T | 1.9 | ~95 | [5] |
| PROTAC 3 | BTK | MOLM-14 | 6.6 | >90 | [6] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5] Dmax: The maximum percentage of target protein degradation achieved.[5]
Table 2: Representative Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC
| Protein | Log2 Fold Change | p-value | Annotation |
| BRD4 | -3.2 | < 0.001 | On-Target |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC.[4]
Experimental Protocols
Synthesis of a this compound-based PROTAC via Click Chemistry
This protocol describes the general steps for conjugating an alkyne-functionalized POI ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H2O or tBuOH/H2O)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and this compound in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for PROTAC-Induced Protein Degradation
This is a standard assay to quantify the degradation of the POI in a cellular context.[3]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[7]
Quantitative Proteomics for Specificity Profiling
This method provides a global view of the proteome to assess the specificity of the PROTAC.[4]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with the TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Calculate the fold change in protein abundance between the PROTAC-treated and control samples to identify on-target and off-target effects.
Mandatory Visualization
References
The Cornerstone of Targeted Protein Degradation: A Technical Guide to Thalidomide Derivatives in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Tragedy to Therapeutic Triumph
The story of thalidomide (B1683933) is a poignant example of scientific redemption. Initially marked by its devastating teratogenic effects in the mid-20th century, thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, have been repurposed as powerful immunomodulatory drugs (IMiDs) for treating hematological malignancies. The discovery that these molecules exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase has paved the way for a revolutionary approach in drug discovery: Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thalidomide and its derivatives have become the cornerstone for the design of CRBN-recruiting PROTACs due to their well-characterized interaction with CRBN, favorable drug-like properties, smaller size, and better cell permeability compared to other E3 ligase ligands.[1][2] This technical guide provides an in-depth exploration of the basic characteristics of thalidomide derivatives for PROTACs, from their mechanism of action and binding affinities to the experimental protocols used for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The function of thalidomide-based PROTACs is intrinsically linked to the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex is a key component of the UPS and is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, CRBN.[3]
A thalidomide-based PROTAC initiates the degradation process by forming a ternary complex, simultaneously binding to the POI and CRBN.[3] This induced proximity brings the POI into the vicinity of the E3 ligase complex, which then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a degradation signal, leading to the recognition and subsequent degradation of the POI by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Evolution and Characteristics of Thalidomide-Based CRBN Ligands
The development of CRBN ligands for PROTACs has evolved from the original thalidomide scaffold to include more potent and specific derivatives. This progression has been driven by the need to optimize binding affinity, improve physicochemical properties, and reduce off-target effects.
Thalidomide, Lenalidomide, and Pomalidomide: These first-generation IMiDs are the most widely used CRBN ligands in PROTAC design.[] Pomalidomide generally exhibits a higher affinity for CRBN compared to lenalidomide and thalidomide.[5] The choice between these ligands can influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.
Newer Generation Derivatives: To address limitations of the original IMiDs, such as potential off-target effects and chemical instability, novel CRBN ligands have been developed.
-
Phenyl Dihydrouracil Derivatives: These compounds offer the advantage of being achiral, thus avoiding issues with racemization that can occur with glutarimide-based ligands.[] They have demonstrated comparable or even superior binding affinity to CRBN.[]
-
Benzamide Derivatives: These ligands have been designed to mimic the interactions of natural CRBN substrates, exhibiting enhanced chemical stability and a more favorable selectivity profile regarding the degradation of IMiD neosubstrates.[6]
Quantitative Data on Thalidomide Derivatives and PROTACs
The efficacy of a thalidomide-based PROTAC is dependent on several factors, including the binding affinity of the CRBN ligand and the degradation efficiency of the final PROTAC molecule. The following tables summarize key quantitative data for various thalidomide derivatives and representative PROTACs.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | - | Competitive Titration | [5] |
| Lenalidomide | ~178 nM - 640 nM | ~2.694 µM | Competitive Titration, TR-FRET | [5][7] |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5][8] |
| Novel Benzamide (YJ1b) | - | 0.206 µM | TR-FRET | [7] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | |
| PROTAC 1 | BRD4 | Pomalidomide | Burkitt's Lymphoma | < 1 | > 90 | [9] |
| PROTAC 3 | BRD4 | Thalidomide | RS4;11 | 0.1 - 0.3 | > 90 | [9][10] |
| NC-1 | BTK | Thalidomide | Mino | 2.2 | 97 | [11] |
| 4j | METTL3/METTL14 | Lenalidomide | MV4.11 | 440 (METTL3), 130 (METTL14) | Not specified |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols for PROTAC Evaluation
A robust evaluation of thalidomide-based PROTACs requires a suite of biochemical and cellular assays to characterize their binding, degradation efficacy, and selectivity.
Cellular Protein Degradation Assay (Western Blot)
This is a fundamental method to quantify the reduction of the target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[12]
-
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical step in PROTAC-mediated degradation.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1), and the PROTAC at various concentrations in an appropriate assay buffer.[2]
-
Ternary Complex Formation: Incubate the target protein, E3 ligase, and PROTAC together in a 384-well plate for a defined period (e.g., 90 minutes) at room temperature to allow for complex formation.[2]
-
Addition of Beads: Add AlphaLISA acceptor beads (e.g., anti-FLAG) and donor beads (e.g., glutathione-coated) to the wells.
-
Incubation and Reading: Incubate the plate in the dark for an additional period (e.g., 90 minutes) to allow for bead-protein binding. Read the plate on an EnVision multimode plate reader using Alpha settings.[2]
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration, which is characteristic of the "hook effect" in ternary complex formation.[2]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC binds to its intended target protein within a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specific duration to allow for compound uptake and target binding.[5]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermocycler.[6]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[6]
-
Protein Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound has bound to and stabilized the target protein.[6]
Conclusion
Thalidomide and its derivatives have transitioned from a dark chapter in pharmaceutical history to become indispensable tools in the era of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ligase has made them the most widely used E3 ligase ligands for PROTAC development. The continuous evolution of these ligands, from the original IMiDs to novel scaffolds with improved properties, is expanding the possibilities for developing more potent, selective, and safer protein-degrading therapeutics. A thorough understanding of their characteristics, coupled with robust experimental validation using the protocols outlined in this guide, is essential for advancing the design and optimization of the next generation of PROTACs to tackle a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding of Thalidomide-O-C3-azide to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics, most notably in the treatment of multiple myeloma. Their mechanism of action is centered on the direct binding to the Cereblon (CRBN) protein.[1][2][3][4] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, which is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of specific protein substrates.[2][5] The binding of IMiDs to CRBN allosterically modulates the substrate specificity of the E3 ligase complex, leading to the degradation of "neosubstrates" such as the Ikaros family transcription factors IKZF1 and IKZF3.[3][5][6]
Thalidomide-O-C3-azide is a functionalized derivative of thalidomide designed for applications in chemical biology and drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).[7][8] This molecule incorporates the core thalidomide scaffold for CRBN binding, connected to a three-carbon linker terminating in an azide (B81097) group.[7][9] The azide moiety serves as a versatile chemical handle for "click chemistry," enabling the covalent linkage of this CRBN-binding ligand to a ligand for a target protein of interest.[7][8]
This technical guide provides a comprehensive overview of the binding of thalidomide derivatives to CRBN, with a specific focus on the conceptual framework and experimental approaches for characterizing the interaction of this compound. While specific quantitative binding data for this compound is not extensively available in the public domain, this document outlines the established binding affinities of parent compounds, details the requisite experimental protocols for determining such affinities, and illustrates the relevant biological pathways and experimental workflows.[10]
Quantitative Binding Data of Thalidomide Analogs to CRBN
The binding affinity of thalidomide and its clinically approved analogs, lenalidomide (B1683929) and pomalidomide, to CRBN has been well-characterized. The glutarimide (B196013) moiety of these molecules is essential for inserting into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[10][11] The affinity of this interaction is a key determinant of their biological activity. The following table summarizes the reported binding affinities for these foundational compounds, which serve as a benchmark for the evaluation of new derivatives like this compound.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[4][10][12] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | Binds with higher affinity than thalidomide.[4][10] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | Binds with higher affinity than thalidomide and lenalidomide.[4][10] |
| This compound | Not Publicly Available | - | The binding affinity is anticipated to be comparable to thalidomide due to the retention of the core glutarimide binding motif. Experimental determination is necessary for a precise value.[10] |
Experimental Protocols for Determining Binding Affinity
To ascertain the binding affinity of this compound to CRBN, several robust biophysical and biochemical assays can be employed. The following are detailed methodologies for three standard techniques.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand (this compound) into a solution containing the protein (CRBN), a binding isotherm can be generated to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]
Methodology:
-
Sample Preparation:
-
A solution of purified, recombinant CRBN (typically the thalidomide-binding domain or the full-length protein complexed with DDB1) is prepared in a suitable buffer and placed in the sample cell of the calorimeter.
-
A solution of this compound is prepared in the same buffer and loaded into the injection syringe.
-
-
Titration:
-
Small aliquots of the this compound solution are injected into the CRBN solution at regular intervals.
-
-
Heat Measurement:
-
The heat change upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data of heat flow versus time is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. In this context, CRBN is immobilized, and this compound is flowed over the surface.[10]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
A suitable sensor chip (e.g., CM5 for amine coupling) is selected and activated.
-
Recombinant CRBN protein is immobilized onto the sensor surface to a desired density.
-
Any remaining active groups on the surface are deactivated.
-
-
Binding Analysis:
-
A series of concentrations of this compound are prepared in a running buffer.
-
Each concentration of the analyte is injected over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
The SPR signal (measured in response units, RU) is monitored in real-time.
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a kinetic binding model.
-
The dissociation constant (Kd) is calculated as the ratio of k_off to k_on.
-
Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a high-throughput competitive binding assay based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In this assay, this compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein.[10]
Methodology:
-
Reagent Preparation:
-
A stock solution of tagged (e.g., His-tagged or GST-tagged) recombinant human CRBN protein is prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A fluorescently labeled thalidomide tracer and a corresponding labeled antibody (e.g., anti-His antibody labeled with a FRET donor) are prepared.
-
-
Assay Procedure:
-
In a microplate, serially diluted this compound is added.
-
The tagged CRBN protein is added to each well and incubated to allow for binding.
-
The pre-mixed HTRF detection reagents (fluorescent tracer and labeled antibody) are added.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
The fluorescence is read at the emission wavelengths of the donor and acceptor.
-
The HTRF ratio (Acceptor signal / Donor signal) is calculated.
-
The HTRF ratio is plotted against the concentration of this compound to generate a competition curve.
-
The IC50 value is determined from this curve and can be converted to a Ki (inhibition constant).
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's interaction with CRBN, the following diagrams visualize the key signaling pathway and a general experimental workflow for characterizing this binding.
Caption: CRL4^CRBN^ Signaling Pathway Modulation by Thalidomide Derivatives.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. | BioGRID [thebiogrid.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tenovapharma.com [tenovapharma.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Thalidomide-O-C3-azide: A Detailed Protocol for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Thalidomide-O-C3-azide, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. Thalidomide and its derivatives are widely employed as E3 ubiquitin ligase ligands, specifically targeting the Cereblon (CRBN) protein.[1] The synthesis of this compound equips this E3 ligase ligand with a versatile three-carbon azide (B81097) linker, enabling its conjugation to a target protein ligand via "click chemistry," a highly efficient and specific reaction.[1]
This protocol outlines a two-stage synthesis. The first stage involves the preparation of the key intermediate, 4-hydroxythalidomide. The second stage details the coupling of this intermediate with a C3-azide linker via a Williamson ether synthesis to yield the final product, this compound.
I. Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate and the final product. Please note that the yield for the final step is an estimate based on typical Williamson ether synthesis reactions.
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1 | 4-Hydroxythalidomide | 3-Hydroxyphthalic anhydride (B1165640), 3-Aminopiperidine-2,6-dione (B110489) | Acetic acid | Not specified |
| 2 | 1-Azido-3-bromopropane (B6266201) | 1,3-Dibromopropane (B121459) | Sodium azide | ~29%[2] |
| 3 | This compound | 4-Hydroxythalidomide, 1-Azido-3-bromopropane | Potassium carbonate | 60-80% (Estimated) |
II. Experimental Protocols
A. Synthesis of 4-Hydroxythalidomide (Intermediate)
The synthesis of 4-hydroxythalidomide serves as the foundational step. A common laboratory-scale method involves the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione.
Materials:
-
3-Hydroxyphthalic anhydride
-
3-Aminopiperidine-2,6-dione
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride and a molar equivalent of 3-aminopiperidine-2,6-dione in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-hydroxythalidomide.
B. Synthesis of 1-Azido-3-bromopropane (Linker Precursor)
This protocol describes the synthesis of the azide-functionalized linker precursor.
Materials:
-
1,3-Dibromopropane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Ethyl acetate (B1210297) (AcOEt)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dibromopropane (10.7 mL, 105.4 mmol) in 150 mL of DMF.
-
Add sodium azide (7.5 g, 115.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored to maximize the formation of the mono-azidated product and minimize the formation of the di-azide byproduct.[3]
-
After the reaction is complete (typically several hours), quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography using a cyclohexane/ethyl acetate (10:1) eluent to yield 1-azido-3-bromopropane as a colorless oil.[2] A typical yield is around 29%.[2]
C. Synthesis of this compound (Final Product)
This final step involves the coupling of 4-hydroxythalidomide with 1-azido-3-bromopropane via a Williamson ether synthesis.
Materials:
-
4-Hydroxythalidomide
-
1-Azido-3-bromopropane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (2-3 equivalents) or cesium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for approximately 30 minutes to form the alkoxide.
-
Add a solution of 1-azido-3-bromopropane (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
III. Visualizations
Signaling Pathway of Thalidomide-Based PROTACs
Caption: Mechanism of protein degradation induced by a thalidomide-based PROTAC.
Experimental Workflow for this compound Synthesis
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-O-C3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Thalidomide-O-C3-azide. This "click chemistry" reaction is a highly efficient and widely used method for bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its derivatives are crucial components of many PROTACs as they recruit the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of a target protein.
This compound is a derivative of thalidomide that incorporates a three-carbon linker terminating in an azide (B81097) group. This azide moiety serves as a functional handle for the CuAAC reaction, allowing for the covalent linkage of thalidomide to a molecule containing a terminal alkyne. This is a cornerstone of modular PROTAC synthesis, enabling the facile connection of an E3 ligase ligand to a target protein ligand.[1][2]
Core Applications
-
PROTAC Synthesis: The primary application is the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1][2][3][4][5] The thalidomide moiety binds to the E3 ubiquitin ligase CRBN, while the alkyne-containing molecule is typically a ligand for a target protein of interest.
-
Bioconjugation: This protocol can be adapted for the general bioconjugation of thalidomide to various alkyne-modified molecules, such as fluorescent probes, affinity tags, or other small molecules.
-
Drug Discovery: The modular nature of this reaction facilitates the rapid generation of libraries of thalidomide-based compounds for screening and optimization in drug discovery campaigns.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvents (e.g., DMSO, DMF, tBuOH/H₂O)
-
Deionized water
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Analytical and preparative HPLC for purification and analysis
-
Mass spectrometer for product characterization
General Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in a suitable solvent (THPTA in water, TBTA in DMSO or DMF).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the alkyne-containing molecule solution (1.0 - 1.2 equivalents).
-
Add the solvent (e.g., a mixture of tBuOH and water, or DMSO) to achieve the desired reaction concentration (typically 1-10 mM).
-
Add the THPTA or TBTA solution (0.1 - 0.5 equivalents).
-
Add the copper(II) sulfate solution (0.05 - 0.2 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 - 5.0 equivalents).
-
The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for 1-24 hours. Reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper catalyst.
-
The crude reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC or column chromatography to isolate the desired triazole product.
-
Characterize the purified product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported data for CuAAC reactions. Note that specific yields and reaction times will vary depending on the specific alkyne substrate used.
| Parameter | Typical Range | Notes |
| Reactant Concentration | 1 - 100 mM | Higher concentrations can lead to faster reaction rates. |
| Equivalents of Alkyne | 1.0 - 1.5 | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate | 1 - 10 mol% | The catalytic amount of copper can be optimized. |
| Ligand (THPTA/TBTA) | 5 - 50 mol% | A 5:1 ligand to copper ratio is often used to stabilize the Cu(I) catalyst and protect biomolecules.[6][7] |
| Sodium Ascorbate | 1 - 10 equivalents | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).[8] |
| Reaction Temperature | Room Temperature - 50°C | Most CuAAC reactions proceed efficiently at room temperature.[9] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yield | > 80% | CuAAC is known for its high efficiency and yields.[10] |
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the CuAAC reaction.
PROTAC Mechanism of Action
Caption: The mechanism of action for a thalidomide-based PROTAC.
Logical Relationship of CuAAC Components
Caption: The relationship between the key components in the CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Click Chemistry Reactions Using Thalidomide-O-C3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for molecular synthesis in complex environments.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1]
Thalidomide-O-C3-azide is a valuable chemical probe that incorporates the thalidomide (B1683933) scaffold, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This makes it a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.[4] The azide group on this compound allows for its conjugation to a target protein ligand modified with an alkyne group through the CuAAC reaction, forming a PROTAC.[3]
These application notes provide a detailed experimental setup for performing click chemistry reactions with this compound, including protocols for the CuAAC reaction and information on the relevant biological pathways.
Data Presentation
While specific quantitative data for click chemistry reactions involving this compound is not extensively available in the literature, the following tables provide a summary of typical reagents and recommended starting concentrations for a successful CuAAC reaction based on general protocols.[5][6] Optimization may be required for specific alkyne-containing substrates.
Table 1: Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Role | Stock Concentration | Final Concentration |
| This compound | Azide-containing building block | 10 mM in DMSO | 100 µM |
| Alkyne-modified Substrate | Reaction partner for triazole formation | 10 mM in DMSO or aqueous buffer | 120 µM (1.2 equivalents) |
| Copper(II) Sulfate (CuSO₄) | Source of Copper(I) catalyst (pre-catalyst) | 20 mM in water | 50-100 µM |
| Sodium Ascorbate (B8700270) | Reducing agent to generate Cu(I) from Cu(II) | 100 mM in water (prepare fresh) | 1-5 mM |
| THPTA or TBTA | Copper(I)-stabilizing ligand | 50 mM in water or DMSO/water | 250-500 µM (5 equivalents to Cu) |
| Solvent | Reaction medium | - | DMSO/aqueous buffer (e.g., PBS, TEAA) |
Table 2: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) may be applied to increase reaction rate. |
| Reaction Time | 1-4 hours | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) is recommended | Degassing the solvent and purging the reaction vessel can prevent oxidation of the Cu(I) catalyst. |
| pH | 4-11 | The CuAAC reaction is tolerant of a wide pH range. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the conjugation of this compound to an alkyne-modified molecule.
Materials:
-
This compound
-
Alkyne-modified substrate
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified substrate in a suitable solvent (e.g., DMSO, water, or buffer).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or a DMSO/water mixture.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add the desired amount of the alkyne-modified substrate.
-
Add 1.2 equivalents of the this compound stock solution.
-
Add the appropriate volume of solvent (e.g., a mixture of DMSO and PBS) to achieve the desired final reaction concentration.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Initiation of the Click Reaction:
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA/TBTA stock solution. A 1:5 molar ratio of Cu:ligand is recommended.[5]
-
Add the copper/ligand mixture to the reaction vial to a final copper concentration of 50-100 µM.
-
Add the freshly prepared sodium ascorbate stock solution to the reaction vial to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
Application of Thalidomide-O-C3-azide in Developing Degraders for Specific Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. Thalidomide-O-C3-azide is a key chemical tool for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of this compound in the development of potent and selective protein degraders, with a focus on targets such as Bruton's tyrosine kinase (BTK), Bromodomain-containing protein 4 (BRD4), and the BCR-ABL fusion protein.
Introduction to this compound in PROTAC Technology
Thalidomide (B1683933) and its analogs are well-established ligands for the CRBN E3 ligase.[1][2] this compound is a functionalized derivative of thalidomide that incorporates a three-carbon linker terminating in an azide (B81097) group. This azide moiety allows for facile and efficient conjugation to a target protein ligand containing an alkyne group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[3][4] This modular approach enables the rapid synthesis of a library of PROTACs for subsequent evaluation.
The resulting PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6]
Data Presentation: Performance of CRBN-Based PROTACs
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for CRBN-based PROTACs targeting BTK and BRD4. While the specific use of a C3-azide linker is not always detailed in the literature, the presented data for short-chain linkers provide a valuable benchmark.
Table 1: Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC BTK Degrader-3 | Thalidomide derivative | Not specified | BTK | 10.9 | >90 | Mino | [7] |
| PS-RC-1 | Thalidomide derivative | PEG/Alkyl | BTK | >10,000 | <20 | Mino | [8] |
| DD-03-171 | Thalidomide derivative | PEG/Alkyl | BTK | <100 | >90 | Ramos | [8] |
| UBX-382 | Thalidomide | Short linker | BTK | ~10 | >90 | DLBCL cells | [9] |
Table 2: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET6 | Thalidomide derivative | Not specified | BRD4 | 18 | >90 | Various | [10] |
| Compound 21 | Pomalidomide | Not specified | BRD4 | <1000 | >80 | THP-1 | [11] |
| ARV-825 | Thalidomide derivative | Not specified | BRD4 | <5 | >90 | T-ALL cells | [12] |
| PROTAC 27 | Thalidomide derivative | Not specified | BRD4 | Significant degradation at 1 µM | Not specified | MDA-MB-231 | [13] |
Table 3: Binding Affinities of CRBN Ligands and PROTACs
| Compound | Binding Partner | Assay | Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | CRBN | TR-FRET | ~1.8 µM (Kd) | [2] |
| Pomalidomide | CRBN | TR-FRET | ~0.2 µM (Kd) | [2] |
| UBX-382 | CRBN | TR-FRET | ~1.3 µM (IC50) | [9] |
| PS-RC-1 | BTK | TR-FRET | >7.5 µM (IC50) | [8] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC (Click Chemistry)
This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water, deionized
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of POI-alkyne in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the POI-alkyne (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add THPTA or TBTA (5 equivalents relative to CuSO4).
-
Add CuSO4 (0.1 equivalents).
-
Initiate the reaction by adding sodium ascorbate (2 equivalents).
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the desired PROTAC.
-
The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps and then perform the same immunoblotting procedure for the loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay using HTRF
This protocol provides a general framework for assessing the formation of the Target-PROTAC-E3 ligase ternary complex using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Recombinant purified target protein (e.g., His-tagged)
-
Recombinant purified CRBN/DDB1 complex (e.g., GST-tagged)
-
Synthesized PROTAC
-
HTRF donor antibody (e.g., anti-His-LanthaScreen™ Eu)
-
HTRF acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the target protein, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Antibody Addition:
-
Add the HTRF donor and acceptor antibodies to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation.[14] The decrease in signal at higher PROTAC concentrations is known as the "hook effect."[14]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Synthesis of a PROTAC via CuAAC click chemistry.
Caption: Simplified BTK signaling pathway in B-cell malignancies.[15][16]
Caption: Role of BRD4 in transcriptional regulation in cancer.[17][18]
Caption: Key signaling pathways activated by BCR-ABL in CML.[19][20]
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its compatibility with click chemistry allows for the efficient generation of PROTAC libraries to target a wide range of proteins of interest. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. Rigorous experimental validation, including the assessment of degradation efficacy, ternary complex formation, and downstream signaling effects, is crucial for the successful development of potent and selective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of p190-Bcr-Abl chronic myeloid leukemia reveals specific signaling pathways and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 18. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Thalidomide-O-C3-azide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Thalidomide-O-C3-azide, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound serves as a precursor to the E3 ubiquitin ligase-recruiting moiety, specifically targeting the Cereblon (CRBN) E3 ligase complex. The terminal azide (B81097) group enables facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. These notes offer a comprehensive guide to the synthesis, purification, and biological evaluation of PROTACs derived from this versatile building block.
Introduction to PROTAC Technology and the Role of this compound
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. PROTACs are at the forefront of this revolution, acting as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" provides target specificity.
-
A ligand for an E3 ubiquitin ligase: This moiety hijacks the cellular degradation machinery.
-
A chemical linker: This component connects the two ligands and its composition and length are critical for optimal ternary complex formation and subsequent degradation.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a functionalized derivative of thalidomide designed for the straightforward synthesis of PROTACs. It incorporates the CRBN-binding phthalimide (B116566) core attached to a three-carbon linker terminating in a reactive azide group. This azide functionality is ideal for coupling with an alkyne-modified POI ligand using the robust and reliable CuAAC click chemistry reaction.
Signaling Pathway: CRBN-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based ligand engage the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein. The process begins with the formation of a ternary complex between the PROTAC, the POI, and CRBN. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of this compound to an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry flask, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent under an inert atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper/THPTA solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the pure PROTAC.
-
Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[1]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Transfer the lysate to a microcentrifuge tube and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Strip or cut the membrane and probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[2]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to assess the cytotoxicity of the synthesized PROTAC.[3][4]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ value (concentration for 50% inhibition of cell viability).
Data Presentation
Quantitative data from the biological evaluation of PROTACs are crucial for understanding their potency, efficacy, and therapeutic window. The following tables provide a template for presenting such data. Note that the values presented are representative examples for thalidomide-based PROTACs and will vary depending on the specific POI, cell line, and linker composition.[2][5]
Table 1: In Vitro Degradation Efficiency of a Representative Thalidomide-Based PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative PROTAC A | BRD4 | HeLa | 15 | >90 |
| Representative PROTAC B | BTK | MOLM-14 | 25 | ~85 |
DC₅₀: Concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: In Vitro Cytotoxicity of a Representative Thalidomide-Based PROTAC
| PROTAC Compound | Cell Line | Incubation Time (h) | IC₅₀ (nM) |
| Representative PROTAC A | HeLa | 72 | 500 |
| Representative PROTAC B | MOLM-14 | 72 | 850 |
IC₅₀: Concentration of the PROTAC that causes 50% inhibition of cell viability.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The terminal azide group allows for efficient and modular assembly of PROTAC libraries using click chemistry. The detailed protocols provided herein for synthesis, purification, and biological characterization will enable researchers to effectively utilize this reagent in their drug discovery workflows. Careful execution of these experiments and thorough data analysis are essential for the development of potent and selective protein degraders with therapeutic potential.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Thalidomide-O-C3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A common strategy in PROTAC design involves the use of thalidomide (B1683933) or its analogs as an E3 ligase ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Thalidomide-O-C3-azide is a key building block that facilitates the synthesis of these PROTACs, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[3]
The synthesis of PROTACs, like any chemical synthesis, results in a crude mixture containing the desired product, unreacted starting materials, catalysts, and various byproducts. Therefore, robust purification techniques are paramount to isolate the pure PROTAC, which is essential for accurate biological evaluation and downstream applications. These application notes provide detailed protocols for the purification of PROTACs synthesized using this compound, focusing on flash column chromatography and preparative high-performance liquid chromatography (HPLC).
PROTAC Mechanism of Action and Signaling Pathway
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[1][2] This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI by the E3 ligase complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
References
Practical Applications of Thalidomide Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a notorious past, has been repurposed and its derivatives, including lenalidomide (B1683929) and pomalidomide (B1683931), have emerged as cornerstone therapies in the treatment of various hematological malignancies, most notably multiple myeloma.[1][2] These immunomodulatory drugs (IMiDs®) exert their anti-cancer effects through a multi-faceted mechanism of action, including direct anti-proliferative and pro-apoptotic effects on tumor cells, anti-angiogenic activity, and modulation of the tumor microenvironment and the host immune system.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the practical applications of thalidomide derivatives in cancer research.
I. Mechanisms of Action & Key Signaling Pathways
Thalidomide and its derivatives mediate their effects by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[6][7] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[6][8] The degradation of these transcription factors is central to the immunomodulatory and anti-myeloma activities of these drugs.
The downstream effects of cereblon binding and neo-substrate degradation are complex and impact multiple signaling pathways crucial for cancer cell survival and proliferation.
Key signaling pathways modulated by thalidomide derivatives include:
-
Inhibition of Tumor Cell Growth and Survival:
-
Immunomodulation:
-
T-cell and NK cell activation: Enhanced T-cell and Natural Killer (NK) cell activity, leading to increased tumor cell lysis.[3][9][10]
-
Cytokine modulation: Inhibition of pro-inflammatory and pro-tumorigenic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while stimulating the production of anti-inflammatory cytokine IL-10 and T-cell-activating cytokine IL-2.[3][9][11]
-
-
Anti-angiogenesis:
-
Modulation of the Tumor Microenvironment:
-
Disruption of cell adhesion: Inhibition of the interaction between myeloma cells and bone marrow stromal cells, which is crucial for tumor cell survival and drug resistance.[4]
-
-
Inhibition of NF-κB Signaling:
II. Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of thalidomide and its derivatives from in vitro studies and clinical trials.
Table 1: In Vitro Anti-Proliferative Activity of Thalidomide Derivatives in Multiple Myeloma Cell Lines (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | MM1.S | ~1 | [16] |
| H929 | ~10 | [4] | |
| RPMI-8226 | >100 | [17] | |
| U266 | >100 | [17] | |
| Pomalidomide | MM1.S | ~0.1 | [16] |
| RPMI-8226 | ~2.5-3.0 (novel analogs) | [18] | |
| JJN3 | ~3.4-5.3 (novel analogs) | [18] | |
| Thalidomide | RPMI-8226 | >251 | [17] |
| U266 | >251 | [17] | |
| Novel Thalidomide Analogs (e.g., 18f, 21b) | HepG-2 | 11.91, 10.48 | [6] |
| PC3 | 9.27, 22.56 | [6] | |
| MCF-7 | 18.62, 16.39 | [6] |
Table 2: Clinical Efficacy of Lenalidomide in Relapsed/Refractory Multiple Myeloma (Phase III Trials)
| Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Lenalidomide + Dexamethasone (B1670325) | 60.6% | 15.0% | 11.2 | 38.0 | [12][19] |
| Placebo + Dexamethasone | 21.9% | 1.7% | 4.7 | 31.6 | [12] |
Table 3: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Pomalidomide + Low-Dose Dexamethasone | 31% - 35% | 4.0 | 12.7 - 16.53 | [8][20][21][22] |
| High-Dose Dexamethasone | 10% | 1.9 | 8.1 | [20][21] |
III. Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the practical applications of thalidomide derivatives in cancer research.
Protocol 1: In Vitro Cell Viability Assay (MTT/WST-1 Assay)
Objective: To determine the cytotoxic effect of thalidomide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thalidomide derivative stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the thalidomide derivative in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[23]
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[23]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using MTT/WST-1 assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by thalidomide derivatives.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Thalidomide derivative
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the thalidomide derivative for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization (if necessary) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Protocol 3: In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
Objective: To assess the anti-angiogenic potential of thalidomide derivatives.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
96-well cell culture plates (pre-chilled)
-
Thalidomide derivative
-
Microscope with imaging software
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.[25]
-
Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium.
-
Drug Treatment: Add the thalidomide derivative at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO2 incubator.[25]
-
Imaging and Analysis: Observe the formation of capillary-like structures (tubes) under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Caption: Workflow for assessing angiogenesis via tube formation assay.
Protocol 4: NF-κB Reporter Gene Assay
Objective: To determine the effect of thalidomide derivatives on NF-κB transcriptional activity.
Materials:
-
Cell line stably transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or SEAP reporter gene driven by an NF-κB response element)
-
Complete culture medium
-
Thalidomide derivative
-
Inducer of NF-κB activation (e.g., TNF-α)
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the thalidomide derivative for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB inducer (e.g., TNF-α at 10 ng/mL) for 6-8 hours.[15][26]
-
Reporter Assay:
-
For luciferase assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For SEAP assay: Collect the culture supernatant and measure SEAP activity using a spectrophotometer according to the manufacturer's instructions.[26]
-
-
Data Analysis: Normalize the reporter activity to cell viability (if necessary) and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Caption: Workflow for measuring NF-κB activity using a reporter assay.
IV. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by thalidomide derivatives.
Caption: Cereblon-mediated degradation of neo-substrates by thalidomide derivatives.
Caption: Inhibition of key angiogenic and inflammatory pathways.
Conclusion
Thalidomide and its derivatives represent a powerful class of anti-cancer agents with a unique and complex mechanism of action. The protocols and data presented in this document provide a framework for researchers to investigate and further elucidate the therapeutic potential of these compounds. A thorough understanding of their effects on various signaling pathways and cellular processes is crucial for the development of novel therapeutic strategies and combination therapies to improve outcomes for cancer patients.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide Treatment in Relapsed/Refractory Multiple Myeloma Patients—Real-World Data From Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Better quality of response to lenalidomide plus dexamethasone is associated with improved clinical outcomes in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenalidomide in multiple myeloma: an evidence-based review of its role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 22. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro anticancer property of a novel thalidomide analogue through inhibition of NF-κB activation in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Thalidomide-O-C3-Azide Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Thalidomide-O-C3-azide, a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a derivative of thalidomide (B1683933), a well-known molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). It is functionalized with a three-carbon linker attached to an azide (B81097) group. This modification allows it to be conjugated to other molecules containing an alkyne group through a highly efficient and specific reaction known as click chemistry. This is a common strategy in the synthesis of PROTACs, where thalidomide acts as the E3 ligase ligand.
Q2: What is the fundamental mechanism of the this compound click reaction?
The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal azide group of this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Q3: What are the most common causes of low yield in my this compound click reaction?
Several factors can contribute to low reaction yields. The most common culprits include:
-
Reagent Quality and Stability: Degradation of this compound or the alkyne-containing reaction partner.
-
Catalyst Issues: Inactive or insufficient copper(I) catalyst.
-
Solubility Problems: Poor solubility of reactants in the chosen solvent system.
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time.
-
Interfering Substances: Presence of impurities or incompatible reagents in the reaction mixture.
-
Steric Hindrance: The bulky nature of the thalidomide molecule or the alkyne partner may impede the reaction.
Q4: How stable is the thalidomide core during the click reaction?
Thalidomide and its N-alkyl analogs have been shown to hydrolyze in buffer solutions, with half-lives ranging from 25 to 35 hours at 32°C and a pH of 6.4.[1] It is important to consider that the glutarimide (B196013) ring of thalidomide is crucial for its interaction with the CRBN E3 ligase.[2][3] Therefore, prolonged reaction times or harsh pH conditions that could lead to the opening of this ring should be avoided.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound click reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degraded Reagents | Verify the integrity of this compound and your alkyne partner. Azides can be sensitive to light and prolonged storage. | Use fresh or properly stored reagents. If possible, confirm the structure and purity of your starting materials via NMR or mass spectrometry. |
| Inactive Catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. | 1. Degas all solvents and solutions thoroughly. 2. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). 3. Consider using a Cu(I)-stabilizing ligand such as TBTA or THPTA. |
| Poor Solubility | Thalidomide and its derivatives can have limited solubility in aqueous solutions. If either reactant is not fully dissolved, the reaction will be slow or incomplete. | 1. Use a co-solvent such as DMSO, DMF, or t-butanol to improve solubility. Keep the percentage of the organic co-solvent as low as possible if working with sensitive biomolecules. 2. Gently warm the reaction mixture to aid dissolution, but be mindful of the stability of your reactants at elevated temperatures. |
| Incorrect Stoichiometry | An improper ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent. | Typically, a slight excess (1.1 to 1.5 equivalents) of one of the reactants is used to drive the reaction to completion. |
Problem 2: Reaction Starts but Stalls or Gives Low Yield
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal pH | The pH of the reaction mixture can affect the stability of the reactants and the activity of the catalyst. Thalidomide's stability is pH-dependent. | Buffer the reaction to a pH between 6 and 8. A study on thalidomide and its N-alkyl analogs showed hydrolysis with half-lives of 25-35 hours at pH 6.4 and 32°C.[1] |
| Insufficient Reaction Time | Click reactions are generally fast, but with complex and sterically hindered molecules, longer reaction times may be necessary. | Monitor the reaction progress over time using TLC or LC-MS. If the reaction is proceeding slowly, consider extending the reaction time. |
| Steric Hindrance | The bulky nature of the thalidomide molecule or the alkyne partner can slow down the reaction rate. | Increasing the reaction temperature may help overcome the activation energy barrier. However, be cautious of potential degradation of your molecules at higher temperatures. |
| Catalyst Poisoning | Certain functional groups or impurities (e.g., thiols, some amines) can coordinate with the copper catalyst and inhibit its activity. | Purify your starting materials to remove any interfering impurities. If your molecule contains a known copper-chelating group, you may need to use a higher catalyst loading or a more robust ligand. |
Data Presentation: Expected Yields for Thalidomide Derivative Click Reactions
While specific yield data for this compound is not extensively published, the following table summarizes reported yields for similar copper-catalyzed click reactions in the synthesis of PROTACs involving thalidomide or its analogs. These can serve as a benchmark for your experiments.
| E3 Ligase Ligand | Alkyne/Azide Partner | Reaction Conditions | Reported Yield | Reference |
| Pomalidomide-alkyne | JQ1-azide | Copper-assisted azide-alkyne click reaction | 67% | [4] |
| Cereblon E3 ligase ligand with terminal alkyne | JQ1 with azido (B1232118) moiety | CuAAC | 55-90% | [5] |
Experimental Protocols
The following is a general protocol for a copper-catalyzed click reaction with this compound. This should be optimized for your specific alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)
-
Solvent (e.g., DMF/water, DMSO/water, t-butanol/water)
-
Deionized water
-
Nitrogen or Argon gas
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of your alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.
-
(Optional) Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the this compound stock solution (1 equivalent).
-
Add the alkyne-containing molecule stock solution (1.1-1.5 equivalents).
-
Add the chosen solvent to achieve the desired final reaction concentration (typically 1-10 mM).
-
If using a ligand, add the THPTA or TBTA stock solution (5 equivalents relative to CuSO₄).
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding water or a buffer solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the PROTAC "Hook Effect" with Thalidomide Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect" in your experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3][4] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1][5][6] Instead of reaching a plateau, the degradation efficacy paradoxically reduces at excessive concentrations.[1][5]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][7] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon [CRBN] for thalidomide-based degraders).[1][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][7] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][7]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the "hook effect" typically appear?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1][9] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1][9] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and the onset of the hook effect.[1][9]
Q5: How can I differentiate the "hook effect" from cytotoxicity?
A5: To distinguish the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment.[9] If the decrease in target protein degradation at high PROTAC concentrations is not accompanied by a significant drop in cell viability, the observation is likely due to the hook effect.[9] Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, which is a hallmark of the hook effect.[9]
Q6: Can the choice of E3 ligase influence the "hook effect"?
A6: Yes, the choice of the E3 ligase and its corresponding ligand in the PROTAC can influence the stability and cooperativity of the ternary complex, which in turn can affect the propensity for the hook effect.[5] Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.[5]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
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Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.[1]
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1][3]
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Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][3] A decrease in the ternary complex at high concentrations is a key indicator of the hook effect.[3]
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: The tested concentrations may be entirely within the hook effect region, or there could be other underlying issues.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure your cell line expresses both the target protein and the recruited E3 ligase (CRBN) at sufficient levels.[1][5]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[5] Consider using permeability assays to confirm cellular uptake.[5]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a Thalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) | Ternary Complex Formation (Arbitrary Units) |
| 0 nM (Vehicle) | 100% | 0 |
| 0.1 nM | 85% | 20 |
| 1 nM | 50% | 60 |
| 10 nM | 20% | 90 |
| 100 nM | 10% (Dmax) | 100 |
| 1 µM | 30% | 70 |
| 10 µM | 60% | 30 |
| 100 µM | 80% | 10 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations, which correlates with a decrease in ternary complex formation.
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[3]
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[3][5]
-
Include a vehicle-only control (e.g., DMSO).[5]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1][5]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[5][10]
-
Transfer the proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][7]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3][5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[3][5]
-
Normalize the target protein band intensity to the loading control.[3][5]
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[3][5]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a method to directly measure the formation of the ternary complex in a biochemical assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged CRBN) in assay buffer.
-
-
Assay Plate Setup:
-
Bead Addition:
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs. A decrease in the signal at higher concentrations is indicative of the hook effect.
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for an observed hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on minimizing off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The main off-target effects stem from the thalidomide (B1683933) moiety (or its analogs like pomalidomide) acting as a molecular glue. This recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase, marking them for degradation.[1][2][3] The most well-documented off-targets are zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these proteins can lead to unintended biological outcomes, including immunomodulatory effects.[1][4]
Q2: How can I proactively design a PROTAC to improve selectivity and minimize off-target effects?
A2: Several strategies can enhance PROTAC selectivity during the design phase:
-
Modify the E3 Ligase Ligand: Introducing bulky substituents at the C5 position of the thalidomide phthalimide (B116566) ring can sterically hinder the binding of neosubstrates without disrupting CRBN engagement.[1][5][6]
-
Optimize the Linker: The length, composition, and attachment point of the linker are critical.[7][8] Altering the linker can change the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which can favor on-target degradation and disfavor off-target interactions.[9][10]
-
Select a More Selective Warhead: Using a highly selective ligand for your protein of interest (POI) can reduce the chances of the PROTAC engaging with other proteins.[8]
Q3: What are the essential control experiments to identify off-target effects?
A3: A robust set of controls is crucial for validating your PROTAC's specificity:
-
Inactive Epimer Control: Use a stereoisomer of your PROTAC where the E3 ligase ligand is modified to prevent binding to CRBN.[11][12][13] This control helps differentiate between effects from target degradation versus those from simple target engagement or off-target binding.
-
Ligand-Only Controls: Test the warhead and the E3 ligase ligand as separate molecules to assess any inherent biological activity or toxicity independent of the PROTAC mechanism.[12]
-
Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of both on-target and off-target proteins, confirming that the observed protein loss is proteasome-dependent.[12]
-
Global Proteomics: An unbiased mass spectrometry-based approach is the gold standard for identifying unintended protein degradation across the entire proteome.[14][15][16]
Q4: How does the "hook effect" relate to off-target degradation?
A4: The hook effect occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex.[1][4][13] It is hypothesized that the PROTAC-CRBN binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially increasing off-target effects at supra-optimal concentrations.[1][4]
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known neosubstrates (e.g., IKZF1, GSPT1).
-
Possible Cause: Your PROTAC's thalidomide moiety is effectively recruiting these off-target proteins to CRBN. This is a known liability of this class of E3 ligase recruiters.
-
Solution Pathway:
-
Confirm with Western Blot: Validate the degradation of top off-target hits from your proteomics data using specific antibodies.
-
Perform Dose-Response: Analyze the degradation of both your on-target protein and the off-target neosubstrate across a wide range of PROTAC concentrations. This will help you find a potential therapeutic window where on-target degradation is maximized and off-target effects are minimized.
-
Re-engineer the CRBN Ligand: If a suitable window cannot be found, the most effective solution is to redesign the PROTAC. Synthesize a new version with a modification known to reduce neosubstrate binding, such as adding a substituent at the C5 position of the phthalimide ring.[6]
-
Problem 2: I'm observing unexpected cytotoxicity that doesn't correlate with the known function of my target protein.
-
Possible Cause: The cytotoxicity could be due to the degradation of an essential off-target protein or the inherent toxicity of the PROTAC molecule itself.[11][12]
-
Solution Pathway:
-
Run Control Experiments: Test an inactive epimer of your PROTAC that cannot bind CRBN. If this control is not cytotoxic, it strongly suggests the toxicity is linked to the degradation of a protein.[12]
-
Perform Global Proteomics: Use quantitative mass spectrometry to identify all proteins that are degraded upon PROTAC treatment. Cross-reference the list of degraded proteins with known essential genes or proteins whose loss is associated with toxicity.
-
Validate Off-Target Hits: Confirm the degradation of the most likely off-target culprits via Western blot and perform functional assays to link their degradation to the observed cytotoxic phenotype.
-
Problem 3: How do I distinguish between direct off-target degradation and indirect downstream effects of my on-target degradation?
-
Possible Cause: Degrading a target protein, especially a transcription factor or a kinase, can cause widespread changes in the proteome that are not due to direct off-target degradation.
-
Solution Pathway:
-
Conduct a Time-Course Experiment: Perform a global proteomics experiment at multiple early time points (e.g., 1, 2, 4, 8 hours) after PROTAC treatment. Direct off-targets should show degradation at earlier time points, while downstream effects will likely appear later.
-
Perform Transcriptomic Analysis (RNA-Seq): Analyze changes in mRNA levels. If a protein's abundance decreases without a corresponding change in its mRNA, it is likely a direct target of degradation.[14] If the mRNA level also decreases, the protein loss is likely a downstream transcriptional effect.
-
Use Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm if your PROTAC directly binds to a potential off-target protein inside the cell.[14]
-
Quantitative Data Summary
The following table provides an example of data used to assess the selectivity of a PROTAC by comparing its effect on the on-target protein versus a known off-target neosubstrate.
| PROTAC Construct | Target Protein | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target Protein | Off-Target DC₅₀ (nM) | Off-Target Dₘₐₓ (%) | Selectivity Window (Off-Target DC₅₀ / On-Target DC₅₀) |
| PROTAC A (Standard Pomalidomide) | BRD4 | 15 | 95 | IKZF1 | 50 | 85 | ~3.3x |
| PROTAC B (C5-modified Pomalidomide) | BRD4 | 20 | 92 | IKZF1 | >1000 | <20 | >50x |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
-
Note: This table contains illustrative data. Actual results will vary based on the specific PROTAC, target, and experimental system.
Key Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-MS Workflow)
This protocol provides an overview of a typical workflow for unbiasedly identifying off-target protein degradation.[16][17]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat different cell populations with:
-
Vehicle control (e.g., DMSO).
-
Your active PROTAC at an effective concentration (e.g., 3x DC₅₀).
-
An inactive epimer control.
-
Incubate for a predetermined time (e.g., 8-24 hours).
-
-
Cell Lysis and Protein Digestion: Harvest and wash the cells. Lyse them in a buffer containing urea (B33335) and protease/phosphatase inhibitors. Quantify the total protein. Reduce, alkylate, and digest the proteins into peptides overnight using an enzyme like Trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol. Combine the labeled samples into a single tube.
-
LC-MS/MS Analysis: Desalt the combined peptide sample. Separate the peptides using liquid chromatography and analyze them with a high-resolution tandem mass spectrometer.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins across the different treatment conditions. Proteins showing a significant decrease in abundance in the active PROTAC sample compared to both the vehicle and inactive controls are considered potential off-targets.
Western Blot for Validation of On- and Off-Target Degradation
This protocol is a standard method to confirm the degradation of specific proteins.[1][18]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. The next day, treat with a serial dilution of your PROTAC and controls (vehicle, inactive epimer) for a set duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or similar assay.
-
SDS-PAGE and Transfer: Normalize the protein amount for all samples, add Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein (or off-target) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imager. Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation.
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Troubleshooting workflow for off-target effects.
Caption: Workflow for proteomics-based off-target ID.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. chempro-innovations.com [chempro-innovations.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of PROTACs Containing Thalidomide-O-C3-azide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the Thalidomide-O-C3-azide E3 ligase ligand-linker moiety. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs containing the this compound moiety?
A1: The main stability concerns for these PROTACs stem from the inherent chemical properties of their components:
-
Hydrolysis of the Glutarimide (B196013) Ring: The thalidomide (B1683933) moiety contains a glutarimide ring that is susceptible to hydrolysis under physiological conditions (pH 7.4), which can lead to the inactivation of the PROTAC.[1][2]
-
Ether Linkage Stability: While generally considered more stable than ester linkages, the ether bond in the C3 linker can still be subject to enzymatic cleavage in complex biological systems.
-
Azide (B81097) Group Reactivity: The terminal azide group is relatively stable and bioorthogonal, making it ideal for click chemistry. However, its stability can be influenced by the surrounding chemical environment and the presence of reducing agents.[3][4]
Q2: My PROTAC is showing lower than expected efficacy in cell-based assays. Could this be a stability issue?
A2: Yes, poor stability is a common reason for reduced efficacy. If your PROTAC is degrading in the cell culture medium or inside the cells before it can form a stable ternary complex with the target protein and the E3 ligase, its effective concentration will be lower than anticipated. We recommend performing a stability study of your PROTAC in the cell culture medium over the time course of your experiment.
Q3: I am observing inconsistent results between experiments. Can this be related to the stability of my PROTAC?
A3: Inconsistent results are often a hallmark of compound instability. The rate of degradation can be influenced by minor variations in experimental conditions such as pH, temperature, and the presence of certain enzymes in serum-containing media. Ensuring consistent handling and storage of your PROTAC stock solutions and performing regular stability checks can help mitigate this issue.
Q4: What are the expected degradation products of a PROTAC containing this compound?
A4: The primary degradation products are likely to result from the hydrolysis of the glutarimide ring of the thalidomide moiety. This would yield inactive metabolites where the glutarimide ring is opened. Cleavage of the ether linkage would result in the separation of the thalidomide-linker portion from the target-binding ligand.
Troubleshooting Guides
Issue 1: Rapid Degradation of PROTAC in Aqueous Buffers (e.g., PBS)
Symptoms:
-
Loss of parent PROTAC peak and appearance of degradation product peaks in LC-MS analysis over a short period.
-
Inconsistent results in biochemical assays.
Possible Causes:
-
Hydrolysis of the thalidomide glutarimide ring, which is accelerated at physiological pH.[1][2]
-
Suboptimal buffer conditions (e.g., pH outside the optimal range for stability).
Solutions:
-
pH Optimization: If your experimental conditions allow, consider performing assays at a slightly acidic pH to slow down the hydrolysis of the glutarimide ring.
-
Time-Course Analysis: Determine the half-life of your PROTAC in the specific buffer you are using to establish a viable experimental window.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as encapsulation in lipid nanoparticles or amorphous solid dispersions to protect the PROTAC from premature degradation.
Issue 2: Poor Stability in Cell Culture Media
Symptoms:
-
Decreased potency (higher DC50) in longer-term cell-based assays.
-
High variability in protein degradation levels between replicate experiments.
Possible Causes:
-
Enzymatic degradation by esterases or other enzymes present in the serum of the cell culture medium.
-
Hydrolysis of the glutarimide ring at 37°C.[1]
-
Reaction of the azide group with components in the media.
Solutions:
-
Serum-Free Media: If possible, perform initial experiments in serum-free media to assess the contribution of serum components to degradation.
-
Heat-Inactivated Serum: Use heat-inactivated serum to reduce the activity of heat-labile enzymes.
-
Stability Assessment in Media: Perform a time-course incubation of the PROTAC in the complete cell culture medium and analyze samples by LC-MS/MS to quantify the remaining parent compound.
-
Fresh Media Changes: For long-term experiments, consider replacing the media containing the PROTAC at regular intervals to maintain a sufficient concentration of the active compound.
Quantitative Data Summary
| Compound/Moiety | Condition | Parameter | Value | Reference(s) |
| Thalidomide | Human Plasma | Elimination Half-life | 5-7.5 hours | [2] |
| Thalidomide | Aqueous Solution (pH 7.4) | Hydrolysis | Spontaneous | [1] |
| Glutarimide Ring | Physiological Conditions | Hydrolysis | Susceptible | [1][2] |
| Ether Linkage | General Biological Systems | Stability | Generally Stable | [5] |
| Azide Group | Biological Systems | Reactivity | Largely Inert | [3][4] |
Key Experimental Protocols
Protocol 1: Assessing PROTAC Stability in PBS and Cell Culture Media
Objective: To determine the in vitro stability of a PROTAC containing this compound in phosphate-buffered saline (PBS) and cell culture medium.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Incubation Solutions: Prepare test solutions by diluting the PROTAC stock solution to a final concentration of 1 µM in pre-warmed PBS (pH 7.4) and complete cell culture medium (containing serum, if applicable).
-
Time-Course Incubation: Incubate the test solutions at 37°C.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation solutions.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to the collected aliquots.
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated proteins. Transfer the supernatant to a new tube or plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the degradation kinetics and calculate the half-life (t½).
Protocol 2: LC-MS/MS Method for PROTAC Quantification
Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of a PROTAC containing this compound and its potential degradation products.
Methodology:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a good starting point for method development.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parent PROTAC: Determine the precursor ion (M+H)+ and identify a stable product ion for quantification.
-
Degradation Products: Predict the mass of potential degradation products (e.g., hydrolyzed glutarimide ring) and establish corresponding MRM transitions.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize sensitivity.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of the PROTAC standard.
-
Use an appropriate internal standard to correct for variations in sample processing and instrument response.
-
Visualizations
References
addressing racemization of the thalidomide moiety during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization of the thalidomide moiety during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What is thalidomide racemization and why is it a concern?
A1: Thalidomide is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-thalidomide and (S)-thalidomide. Racemization is the process where one enantiomer converts into the other, typically resulting in an equal mixture of both (a racemate).[1][2] This is a major concern because the biological activities of the two enantiomers are drastically different. The (R)-enantiomer possesses the desired sedative and anti-inflammatory effects, while the (S)-enantiomer is tragically known for its severe teratogenic (birth defect-causing) properties.[3] Due to rapid interconversion in vivo (within the body), administering even pure (R)-thalidomide does not prevent the formation of the harmful (S)-form.[1][3]
Q2: What is the chemical mechanism behind thalidomide racemization?
A2: The racemization occurs due to the presence of an acidic proton at the chiral carbon center of the glutarimide (B196013) ring. Under basic conditions, this proton can be abstracted (removed) to form a planar, achiral intermediate called an enolate.[4] When this intermediate is reprotonated, the proton can add back to either face of the planar structure with roughly equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.
Below is a diagram illustrating the base-catalyzed racemization mechanism.
Q3: Which factors during synthesis and storage can promote racemization?
A3: Several factors can accelerate the rate of racemization. Understanding these is key to maintaining the enantiomeric purity of your compound. The primary factors include exposure to bases, elevated temperatures, and certain solvents.
Q4: Can I prevent racemization completely?
A4: For the thalidomide molecule itself, complete prevention is challenging due to the inherent acidity of the chiral proton. However, you can significantly minimize it by carefully controlling reaction and storage conditions (see Troubleshooting Guide). For future drug development, researchers have designed chirally stable analogs by replacing the acidic proton with a deuterium (B1214612) or fluorine atom, which are not easily abstracted and thus prevent racemization.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and analysis of thalidomide related to chiral stability.
Problem 1: My enantiomerically pure starting material yields a racemic final product.
| Possible Cause | Troubleshooting Action |
| Exposure to Basic Conditions | Use of strong bases (e.g., NaOH, Et₃N) in the final steps or during workup can cause rapid racemization.[7] |
| Solution: Opt for milder, non-basic conditions if possible. If a base is necessary, use the weakest base required at the lowest possible temperature and for the shortest duration. Neutralize carefully with a mild acid during workup. | |
| Elevated Temperatures | High temperatures during reaction, purification (e.g., distillation), or drying can provide the energy needed to overcome the racemization barrier. |
| Solution: Perform reactions at the lowest effective temperature. Use purification techniques that do not require high heat, such as flash chromatography at room temperature or recrystallization from a suitable solvent system. Dry the product under vacuum at a low temperature. | |
| Protic Solvents | Protic solvents, especially water, can facilitate proton transfer, contributing to racemization.[8] |
| Solution: Use aprotic solvents (e.g., THF, DCM, Toluene) where possible, ensuring they are anhydrous. Minimize exposure to atmospheric moisture. |
Problem 2: The enantiomeric excess (e.e.) of my sample is decreasing over time in storage.
| Possible Cause | Troubleshooting Action |
| Storage Conditions | Storing the compound in solution, especially in protic or slightly basic solvents (e.g., methanol, buffered aqueous solutions), will lead to gradual racemization.[7][8] |
| Solution: Store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., ≤ 4°C or -20°C). | |
| Residual Impurities | Trace amounts of basic or acidic impurities from the synthesis can catalyze racemization over time. |
| Solution: Ensure the final product is purified to a high degree, removing all residual reagents and byproducts. Re-purify if necessary. |
Summary of Factors Influencing Racemization
The following table summarizes key factors and their impact on the chiral stability of thalidomide.
| Factor | Condition Promoting Racemization | Recommended Condition for Stability |
| pH | Basic (high pH) | Neutral to slightly acidic (low pH) |
| Temperature | High | Low (e.g., ≤ 4°C for storage) |
| Solvent | Protic (e.g., Water, Alcohols), Basic Buffers | Aprotic, Anhydrous (e.g., THF, DCM) |
| Catalysts | Hydroxide (B78521) ions, Phosphates, Basic Amino Acids[7] | Absence of acidic/basic catalysts |
| Physical State | In solution | Solid, crystalline state |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general methodology for determining the enantiomeric composition of a thalidomide sample. Specific parameters may need optimization for your system.
Objective: To separate and quantify the (R)- and (S)-enantiomers of thalidomide to determine the enantiomeric excess (e.e.).
Materials:
-
Thalidomide sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Citrate (B86180) buffer or ammonium (B1175870) formate
-
Chiral HPLC Column (e.g., CHIRALPAK® AD-RH, vancomycin-based CSP)[9][10]
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the thalidomide sample.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase or a component like acetonitrile) to a final concentration of 0.1-0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example): [9][11]
-
Column: CHIRALPAK AD-RH
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.025 M citrate buffer (pH 3.0) (e.g., 10:70:20 v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C (maintain constant).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The (S)- and (R)-enantiomers should elute as two separate peaks.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
The workflow for this analysis is depicted below.
Troubleshooting Logic
Use the following decision tree to diagnose potential racemization issues in your synthesis workflow.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. learncheme.com [learncheme.com]
- 3. The thalidomide disaster and why chirality is important in drugs. [remotecat.blogspot.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantiomerization mechanism of thalidomide and the role of water and hydroxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of thalidomide-based degraders (a class of Proteolysis Targeting Chimeras or PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based degraders show low cell permeability?
A1: Thalidomide-based degraders, like other PROTACs, often exhibit low cell permeability due to their inherent physicochemical properties. These molecules typically have a high molecular weight (often >800 Da) and a large polar surface area, which are characteristics that fall outside of Lipinski's "Rule of Five" for orally bioavailable drugs.[1][2][3][4][5][6][7] These properties hinder their ability to passively diffuse across the lipid bilayer of cell membranes.[1][4]
Q2: What are the key physicochemical properties influencing the permeability of my degrader?
A2: Several key physicochemical properties significantly impact the cell permeability of thalidomide-based degraders:
-
Molecular Weight (MW): Higher MW is generally associated with lower passive diffusion.[8]
-
Polar Surface Area (PSA): A large PSA, resulting from multiple polar functional groups, can impede membrane translocation.[1][4]
-
Lipophilicity (logP/logD): An optimal lipophilicity range is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[9][10]
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability.[8]
-
Rotatable Bonds: A high number of rotatable bonds can lead to conformational flexibility, which can be either beneficial or detrimental depending on whether the molecule can adopt a "chameleon-like" conformation to shield its polar groups within the membrane.[10]
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[1][3][5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a measure of permeability, poor permeability can lead researchers to use higher concentrations in their experiments, potentially leading to the observation of the hook effect and confounding the interpretation of results.
Troubleshooting Guides
Problem 1: My degrader is potent in biochemical assays but shows poor activity in cell-based assays.
This discrepancy often points towards a cell permeability issue. Here are some troubleshooting steps:
Step 1: Assess Physicochemical Properties
-
Action: Calculate the key physicochemical properties of your degrader (MW, PSA, logP, HBDs, HBAs).
-
Rationale: This will provide a preliminary assessment of its "drug-likeness" and potential permeability challenges.[1][5]
Step 2: Perform a Permeability Assay
-
Action: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability.[2][8][11] For a more comprehensive evaluation that includes active transport and efflux, use a Caco-2 cell-based assay.[2][11]
-
Rationale: These assays provide quantitative data on your degrader's ability to cross a membrane, helping to confirm if permeability is the limiting factor.
Step 3: Optimize the Linker
-
Action: Synthesize and test analogues with modified linkers. Consider the following strategies:
-
Reduce Polarity: Replace polar groups like amides with esters or introduce alkyl chains.[9][12]
-
Incorporate Rigid Elements: Introduce cyclic structures (e.g., piperazine, piperidine) to reduce conformational flexibility and potentially improve interactions with transporters.[1][13]
-
Vary Linker Length: Shorter linkers can sometimes improve permeability by reducing MW and PSA.[1]
-
-
Rationale: The linker significantly influences the overall physicochemical properties of the PROTAC.[1][12][14][15]
Step 4: Consider a Prodrug Strategy
-
Action: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active degrader.
-
Rationale: This can temporarily increase the lipophilicity of the molecule, enhancing its ability to cross the cell membrane.[12][13]
Step 5: Evaluate Active Transport
-
Action: Investigate if your degrader could be a substrate for uptake transporters. This can be inferred from Caco-2 assay data or by using specific transporter-expressing cell lines.
-
Rationale: Some PROTACs may utilize active transport mechanisms to enter cells, bypassing the limitations of passive diffusion.[16]
Problem 2: My degrader has good permeability, but still shows low degradation activity.
If permeability is not the issue, other factors could be at play:
Step 1: Verify Ternary Complex Formation
-
Action: Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm that your degrader can effectively form a ternary complex with the target protein and the Cereblon (CRBN) E3 ligase.
-
Rationale: Efficient degradation is dependent on the formation of a stable and productive ternary complex.[1][17]
Step 2: Assess Intracellular Stability
-
Action: Evaluate the metabolic stability of your degrader in liver microsomes or hepatocytes.
-
Rationale: The molecule may be rapidly metabolized inside the cell before it can induce degradation.[12]
Step 3: Check for Efflux
-
Action: Analyze the results from your Caco-2 assay for evidence of active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the molecule is being pumped out of the cell.
-
Rationale: Efflux transporters can significantly reduce the intracellular concentration of your degrader.
Step 4: Evaluate E3 Ligase Expression
-
Action: Confirm that the cell line you are using expresses sufficient levels of CRBN, the E3 ligase recruited by thalidomide-based degraders.
-
Rationale: The degradation machinery must be present for the PROTAC to function.
Data Presentation
Table 1: Comparison of Permeability Assessment Assays
| Assay | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[2][8][11] | High | Intrinsic passive permeability (Pe).[8] | Does not account for active transport or efflux.[8] May not be predictive for compounds with active uptake. |
| Caco-2 | Uses a monolayer of human intestinal cells to model absorption.[2][11] | Medium | Apparent permeability (Papp), efflux ratio, and potential for active transport.[11] | More complex and time-consuming. Can be affected by low compound recovery.[13] |
| MDCK | Uses a monolayer of Madin-Darby canine kidney cells. | Medium | Similar to Caco-2, can be transfected to express specific transporters.[11] | Presence of endogenous canine transporters may confound results.[11] |
Table 2: Strategies to Enhance Cell Permeability and Their Potential Impact
| Strategy | Primary Mechanism | Potential Advantages | Potential Disadvantages |
| Linker Optimization | Modify physicochemical properties (MW, PSA, logP).[12][14] | Fine-tune permeability and solubility.[12] | Can alter ternary complex geometry and degradation efficacy. |
| Amide-to-Ester Substitution | Reduces the number of hydrogen bond donors.[9] | Can significantly improve permeability.[9] | Esters may be more susceptible to hydrolysis.[8] |
| Prodrug Approach | Mask polar groups to increase lipophilicity.[12][13] | Enhances passive diffusion.[13] | Adds synthetic complexity; cleavage efficiency can be variable. |
| Incorporate Intramolecular H-Bonds | Creates a more compact, less polar conformation.[12] | Can improve permeability by "hiding" polar groups.[10][12] | Difficult to rationally design and predict. |
| Choose Smaller E3 Ligase Ligands | Reduces overall molecular weight.[12] | Can improve "drug-like" properties.[12] | Limited availability of potent, small ligands for diverse E3 ligases. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a solvent like dodecane.
-
Compound Preparation: The test degrader is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The filter plate (acceptor plate) is placed in a 96-well plate containing fresh buffer. The donor solution is then added to the filter plate.
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the degrader in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the flux of the compound across the artificial membrane.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B): The test degrader is added to the apical (upper) side of the transwell. Samples are taken from the basolateral (lower) side at various time points.
-
Permeability Measurement (Basolateral to Apical - B to A): The test degrader is added to the basolateral side, and samples are taken from the apical side to assess efflux.
-
Quantification: The concentration of the degrader in the samples is measured by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Visualizations
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Purification Protocols for Thalidomide-O-C3-Azide Conjugates
Welcome to the technical support center for the purification of Thalidomide-O-C3-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to optimize experimental outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] It functions as a "handle" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The azide (B81097) group allows for its conjugation to a protein of interest (POI) ligand containing a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1]
Q2: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A2: Common impurities can include unreacted starting materials (this compound and the alkyne-containing POI ligand), residual copper catalyst from the click reaction, and byproducts from side reactions. One potential byproduct is the result of nucleophilic acyl substitution on the glutarimide (B196013) ring of thalidomide, which can co-elute with the desired product.
Q3: How does the choice of linker impact the purification of the final PROTAC?
A3: The linker's length and composition significantly affect the physicochemical properties of the PROTAC, such as solubility and lipophilicity, which in turn influence its chromatographic behavior.[2] PROTACs with longer, more flexible linkers like polyethylene (B3416737) glycol (PEG) may have different solubility profiles compared to those with shorter alkyl chains, necessitating different purification strategies.[2] The linker length is a critical parameter for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Issue 1: Low Recovery of the Desired Product After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Product is not eluting from the column | - Verify solvent system polarity: The chosen solvent system may not be polar enough to elute your compound. Gradually increase the polarity of the mobile phase. - Compound instability on silica (B1680970): Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. |
| Product co-elutes with impurities | - Optimize the solvent system: Run a gradient of solvent systems on TLC to achieve better separation between your product and the impurity. - Use a different chromatography technique: If flash chromatography fails to provide adequate separation, consider preparative HPLC with a C18 column for higher resolution. |
| Product streaking on the column | - Improve sample solubility: Ensure your crude product is fully dissolved in a minimal amount of the loading solvent. If solubility is an issue, try a stronger solvent for loading, but be mindful of its effect on separation. - Sample overload: Reduce the amount of crude material loaded onto the column. |
Issue 2: Persistent Copper Contamination in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete removal during workup | - Ammonia (B1221849) wash: During the aqueous workup, wash the organic layer with an aqueous solution of ammonia to chelate and remove copper salts. - Use a copper scavenger: Treat the crude product with a copper chelating resin before purification. |
| Copper co-elutes with the product | - Switch to a different purification method: If copper persists after flash chromatography, purification by preparative HPLC can effectively separate the desired compound from residual metal catalysts. |
Data Presentation
The following table provides illustrative data on the purification of a hypothetical this compound conjugate using different chromatographic methods. The actual results will vary depending on the specific alkyne-containing substrate and reaction conditions.
| Purification Method | Mobile Phase / Gradient | Typical Yield (%) | Purity (%) | Notes |
| Flash Column Chromatography (Silica Gel) | Dichloromethane/Methanol Gradient (0-10% MeOH) | 60-80 | 90-95 | Cost-effective for large scale, may require further purification. |
| Preparative HPLC (C18 Column) | Water (0.1% TFA) / Acetonitrile (0.1% TFA) Gradient (20-80% ACN) | 50-70 | >98 | High purity achievable, suitable for final purification step. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent mixture such as DMSO/H₂O (4:1).
-
Add a solution of copper(II) sulfate (B86663) (0.1 equivalents).
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (B8700270) (1-2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level is always above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of Methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified conjugate.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of this compound conjugates.
Caption: A decision tree for troubleshooting common purification issues with this compound conjugates.
References
Technical Support Center: Aggregation of Thalidomide-O-C3-Azide Derived PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with PROTACs synthesized from Thalidomide-O-C3-azide.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs synthesized from this compound aggregating?
A1: PROTACs, by their nature, are often large, complex molecules with high molecular weights and significant lipophilicity. This can lead to poor aqueous solubility and a tendency to aggregate.[1][2] PROTACs derived from this compound are no exception. The thalidomide (B1683933) moiety itself contributes to the hydrophobicity, and the linker, in this case, a C3-azide, can also influence the overall physicochemical properties. Factors such as concentration, buffer composition, pH, and temperature can all play a role in promoting aggregation.
Q2: What are the downstream consequences of PROTAC aggregation in my experiments?
A2: PROTAC aggregation can significantly impact experimental outcomes and lead to misinterpretation of data. Aggregates can:
-
Reduce Bioavailability: Insoluble aggregates have poor cell permeability, limiting the effective intracellular concentration of the PROTAC and reducing its ability to engage its target protein and the E3 ligase.[3]
-
Cause Off-Target Effects and Cellular Stress: Protein and small molecule aggregates can induce cellular stress responses, such as the Unfolded Protein Response (UPR), ER stress, and the Heat Shock Response (HSR).[1][4][5] This can lead to unintended changes in cellular signaling and toxicity.
-
Lead to Inaccurate Potency Measurements: Aggregation can lead to an underestimation of the PROTAC's potency (e.g., DC50 and Dmax values) as the effective monomeric concentration is lower than the total concentration added.
-
Interfere with Assays: Aggregates can interfere with various biochemical and cell-based assays, leading to artifacts and unreliable results.
Q3: How can I prevent or minimize the aggregation of my this compound PROTAC?
A3: Several strategies can be employed to mitigate PROTAC aggregation:
-
Formulation Optimization: Experiment with different buffer conditions, including pH, ionic strength, and the addition of excipients or detergents. The use of co-solvents like DMSO, PEG, or ethanol (B145695) during dilution can also help maintain solubility.
-
Chemical Modification: If aggregation is a persistent issue, consider modifying the PROTAC structure. Introducing more polar functional groups or using a more hydrophilic linker, such as a longer PEG chain, can improve solubility.[6]
-
Handling and Storage: Store the PROTAC stock solutions at an appropriate concentration in a suitable solvent (e.g., DMSO) at low temperatures. When preparing working solutions, dilute the stock solution rapidly and with vigorous mixing into the aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation in stock solution or upon dilution. | Poor solubility of the PROTAC. | Prepare stock solutions in 100% DMSO. When diluting into aqueous buffers, add the PROTAC stock slowly while vortexing. Consider using co-solvents like PEG 400 or ethanol in the final buffer. |
| Inconsistent results in cell-based assays. | Aggregation of the PROTAC in the cell culture medium. | Pre-test the solubility of the PROTAC in the specific cell culture medium to be used. Use Dynamic Light Scattering (DLS) to check for the presence of aggregates at the working concentration. |
| Low or no target degradation observed. | Reduced bioavailability due to aggregation. | Confirm target engagement using a cellular thermal shift assay (CETSA). If target engagement is low, aggregation is a likely cause. Optimize the formulation to improve solubility. |
| Evidence of cellular stress (e.g., upregulation of stress markers). | Aggregates are inducing the Unfolded Protein Response (UPR) or Heat Shock Response (HSR). | Lower the concentration of the PROTAC used in the experiment. If the issue persists, consider redesigning the PROTAC with a more hydrophilic linker. |
Data Presentation
While specific quantitative data for PROTACs synthesized from this compound is limited in the public domain, the following table provides representative data for thalidomide-based PROTACs with varying linker properties, illustrating the impact on solubility and aggregation.
| PROTAC Linker | Aqueous Solubility (µM) | Average Particle Size (DLS) (nm) | Polydispersity Index (PDI) |
| Short Alkyl Chain (e.g., C3) | < 1 | > 500 (aggregates) | > 0.5 |
| PEG3 | 10 - 50 | 10 - 50 | < 0.3 |
| PEG5 | 50 - 100 | < 10 | < 0.2 |
Note: This table presents hypothetical but representative data based on general trends observed for PROTACs. Actual values will vary depending on the specific target ligand and experimental conditions.
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Analysis
Objective: To determine the size distribution of PROTAC particles in solution and detect the presence of aggregates.
Materials:
-
PROTAC sample
-
Appropriate aqueous buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Protocol:
-
Sample Preparation: Prepare the PROTAC solution at the desired concentration in the filtered aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the measurement.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).
-
Measurement:
-
Carefully pipette the PROTAC solution into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., number of acquisitions, duration).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Report the average particle size (Z-average), polydispersity index (PDI), and the intensity, volume, and number distributions. A PDI value > 0.3 and the presence of large particle populations are indicative of aggregation.
-
Negative Stain Transmission Electron Microscopy (TEM) for Aggregate Visualization
Objective: To visually confirm the presence and morphology of PROTAC aggregates.
Materials:
-
PROTAC sample
-
TEM grid (e.g., carbon-coated copper grid)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Grid Preparation: Glow-discharge the TEM grid to make the carbon surface hydrophilic.
-
Sample Application: Apply a small drop (3-5 µL) of the PROTAC solution onto the grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water for a few seconds. Repeat the washing step twice.
-
Staining:
-
Place the grid on a drop of the negative stain solution for 30-60 seconds.
-
Blot away the excess stain with filter paper.
-
-
Drying: Allow the grid to air-dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Image the grid at various magnifications to observe the morphology of any aggregates present.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomeric PROTAC from aggregates and determine their respective molar masses.
Materials:
-
PROTAC sample
-
SEC column suitable for small molecules
-
HPLC system with UV, MALS, and refractive index (RI) detectors
-
Mobile phase (filtered and degassed)
Protocol:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Injection: Inject a known concentration of the PROTAC sample onto the SEC column.
-
Data Collection: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis:
-
Use the appropriate software to analyze the chromatograms.
-
The UV and RI signals are used to determine the concentration of eluting species.
-
The MALS data is used to calculate the absolute molar mass of each eluting peak.
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Signaling Pathways and Workflows
References
- 1. Small molecules for impairing endoplasmic reticulum in cancer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ER stress causes widespread protein aggregation and prion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Degradation with Thalidomide-O-C3-azide PROTACs using Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins.[1][2] This guide provides an objective comparison of validating target protein degradation induced by Thalidomide-O-C3-azide-containing PROTACs using the widely adopted Western blot technique against other alternative methods. We will delve into the experimental data, provide detailed protocols, and visualize the key processes involved.
This compound serves as a crucial component in the synthesis of many PROTACs, functioning as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By incorporating this moiety, a PROTAC can effectively hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound-containing PROTACs are heterobifunctional molecules. One end binds to the target protein (POI), and the other end, via the thalidomide (B1683933) moiety, recruits the CRBN E3 ligase. This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[5] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Assessment of Target Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values.[6] Western blotting is a cornerstone technique for determining these parameters.
| Parameter | Description | Typical Measurement |
| DC50 | The concentration of a PROTAC that results in a 50% reduction in the level of the target protein. A lower DC50 value indicates higher potency. | Determined from a dose-response curve generated from Western blot data.[6] |
| Dmax | The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy. | The plateau of the dose-response curve from Western blot quantification.[6] |
Comparison of Validation Techniques
While Western blotting is a robust and widely used method, other techniques can also be employed to validate PROTAC-induced protein degradation.
| Technique | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of a specific protein after separation by size using gel electrophoresis.[1] | Widely accessible, provides information on protein size, relatively low cost. | Semi-quantitative, lower throughput, requires specific antibodies.[7][8] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection of a protein in a plate-based format. | High throughput, quantitative.[9] | Requires specific antibody pairs, may have a limited dynamic range. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins based on their mass-to-charge ratio.[10] | Unbiased, global proteome-wide analysis, can identify off-targets.[11] | High cost, complex data analysis, requires specialized equipment. |
| HiBiT Assay | A bioluminescent reporter system where a small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein.[7] | Quantitative, high throughput, real-time measurements in live cells.[12] | Requires genetic modification of the cell line. |
| Capillary Western Blot (Jess) | Automated capillary-based protein separation and immunodetection. | Faster than traditional Western blot, more quantitative, higher throughput.[7] | Requires specialized instrumentation. |
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for validating target protein degradation using Western blotting.[1]
Materials
-
Cell culture reagents
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology
-
Cell Seeding and Treatment :
-
Cell Lysis and Protein Quantification :
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis :
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Conclusion
Western blotting remains a fundamental and reliable method for validating the degradation of a target protein by this compound PROTACs. Its ability to provide semi-quantitative data on protein levels and confirm the molecular weight of the target makes it an indispensable tool in the initial stages of PROTAC development. While higher-throughput and more quantitative methods exist, the accessibility and established protocols of Western blotting ensure its continued prominence in the field of targeted protein degradation. For comprehensive validation, a multi-faceted approach combining Western blotting with other techniques such as mass spectrometry or HiBiT assays is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thalidomide-O-C3-azide and VHL-Based E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy and pharmacological profile is the choice of E3 ubiquitin ligase it recruits. This guide provides an objective, data-driven comparison of two of the most widely utilized E3 ligase ligand systems: thalidomide (B1683933) derivatives, such as Thalidomide-O-C3-azide, which recruit Cereblon (CRBN), and ligands that hijack the von Hippel-Lindau (VHL) E3 ligase.
Executive Summary
Both CRBN and VHL are highly effective E3 ligases for targeted protein degradation. The choice between a thalidomide-based CRBN recruiter and a VHL ligand is nuanced and depends on the specific target protein, the desired pharmacokinetic properties, and the cellular context. VHL-based PROTACs often exhibit high degradation efficiency and selectivity due to a well-defined binding pocket, but their ligands tend to be larger and more peptide-like, which can pose challenges for cell permeability and oral bioavailability. Conversely, thalidomide and its analogs are smaller, more "drug-like" molecules that can lead to PROTACs with favorable pharmacokinetic profiles. However, the broader substrate scope of CRBN can sometimes result in off-target effects.
Data Presentation: Quantitative Comparison of CRBN and VHL-Based PROTACs
The following tables summarize the performance of representative CRBN and VHL-based PROTACs against various protein targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data presented here is compiled from multiple studies and should be interpreted as a general guide to the potential efficacy of each system.
Table 1: Performance of VHL-Based PROTACs
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [1][2] |
| ARV-771 | BET Bromodomains | - | - | - | [2] |
| MS21 | pan-Akt | - | - | Various | [3] |
| HDAC PROTAC 42 | HDAC3 | - | - | HCT116 | [4] |
| WDR5 PROTAC 2 | WDR5 | 0.05 µM | >90% | - | [5] |
Table 2: Performance of Thalidomide-Based (CRBN) PROTACs
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | - | - | Various | [] |
| NC-1 | BTK | 2.2 nM | 97% | Mino | [7] |
| PROTAC IDO1 Degrader-1 | IDO1 | - | - | - | [8] |
| dBET6 | BET Bromodomains | - | - | KBM7 | [9] |
| HDAC PROTAC (CI-994 based) | HDAC1 | 3.51 µM | >80% | HCT116 | [4] |
Note: "-" indicates that the specific value was not provided in the cited source.
Signaling Pathways and Mechanism of Action
The fundamental mechanism for both CRBN and VHL-based PROTACs is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Cereblon (CRBN) Signaling Pathway
Thalidomide and its derivatives, including this compound, bind to CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the complex, enabling the recruitment and subsequent ubiquitination of the target protein.
Von Hippel-Lindau (VHL) Signaling Pathway
VHL is the substrate recognition component of the an E3 ubiquitin ligase complex that includes Elongin B, Elongin C, and Cullin 2 (CUL2). Under normal oxygen conditions (normoxia), VHL recognizes and targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation. VHL-recruiting PROTACs mimic this natural interaction to induce the degradation of a chosen target protein.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to evaluate and compare the performance of PROTACs.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[10][11]
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7][11]
-
Ternary Complex Formation Assays
The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.[12][13]
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to determine its binding affinity to the E3 ligase.
-
Ternary Interaction: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface. An increase in the response unit (RU) compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine kinetic parameters (ka, kd) and affinity (KD).
Isothermal Titration Calorimetry (ITC):
-
Setup: Place a solution of the E3 ligase and the target protein in the sample cell.
-
Titration: Titrate the PROTAC from a syringe into the sample cell.
-
Data Analysis: The heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
NanoBRET™ Assay (Live Cells):
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (or a component like CRBN or VHL) fused to HaloTag® in cells.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation in a cellular environment.[14]
Experimental Workflow
The development and evaluation of a novel PROTAC follows a logical progression of experiments to characterize its activity and mechanism of action.
Conclusion
Both thalidomide-based and VHL-based ligands are powerful tools for hijacking E3 ligases in the development of PROTACs. This compound offers a convenient chemical handle for the synthesis of CRBN-recruiting PROTACs with potentially favorable drug-like properties. VHL ligands, while often leading to larger PROTAC molecules, can provide high degradation potency and selectivity. The optimal choice will ultimately be dictated by a comprehensive evaluation of the specific biological context and the desired therapeutic profile of the final PROTAC molecule. Rigorous experimental validation, as outlined in this guide, is essential for the successful development of effective and safe protein-degrading therapeutics.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.com]
A Comparative Guide to Quantitative Proteomics for Determining Off-Target Degradation of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A significant class of these molecules utilizes ligands derived from thalidomide (B1683933) or its analogs (immunomodulatory drugs or IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][][5] While highly effective at degrading their intended targets, a critical aspect of developing safe and effective thalidomide-based PROTACs is the comprehensive identification and quantification of unintended, or "off-target," protein degradation.[6]
Quantitative mass spectrometry-based proteomics has emerged as the gold standard for this purpose, offering an unbiased and proteome-wide view of a PROTAC's specificity.[7][8] This guide provides a comparative overview of key quantitative proteomics techniques used to assess the off-target effects of thalidomide-based PROTACs, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Mechanism of Action: On-Target and Off-Target Degradation
A thalidomide-based PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a linker, and a thalidomide-based ligand that recruits the CRBN E3 ligase.[7] This assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] However, off-target degradation can occur through several mechanisms: the PROTAC may induce the degradation of proteins other than the intended target, or the thalidomide moiety itself may lead to the degradation of known CRBN "neo-substrates" like IKZF1, IKZF3, and SALL4.[9][10][11]
Quantitative Proteomics for Off-Target Profiling
Mass spectrometry (MS)-based proteomics allows for the unbiased, global identification and quantification of thousands of proteins in a single experiment, making it an ideal technology for assessing PROTAC selectivity.[8] The general workflow involves treating cells with the PROTAC, followed by protein extraction, digestion into peptides, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis to identify proteins with significantly altered abundance.[1]
Comparison of Quantitative Proteomics Methods
Several quantitative proteomics strategies can be employed for PROTAC off-target analysis, each with distinct advantages and disadvantages. The most common methods are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Stable Isotope Labeling (SILAC) |
| Principle | Chemical labeling of peptides with isobaric tags after protein digestion.[12] | Compares signal intensity or spectral counts of peptides across different MS runs.[13] | Metabolic labeling by growing cells in media with "heavy" isotope-containing amino acids.[14][15] |
| Multiplexing | High (up to 16 samples per run with TMTpro).[12] | None (each sample is a separate run). | Low to Medium (typically 2-5 samples per run).[14] |
| Accuracy | High precision due to internal standards and co-isolation of peptides. | Can be less precise due to run-to-run variation. | Very high accuracy as samples are mixed early in the workflow.[15] |
| Complexity | Moderately complex sample preparation.[12] | Simpler sample preparation, but requires highly consistent LC-MS performance. | Complex and lengthy cell culture required for full label incorporation.[16][17] |
| Cost | Higher reagent cost (TMT tags). | Lower reagent cost, but potentially higher instrument time. | Higher cost due to specialized cell culture media. |
| Suitability for PROTACs | Excellent for dose-response and time-course studies due to high multiplexing.[7][18] | Good for simple comparisons (e.g., PROTAC vs. control) but less ideal for complex designs.[19] | Gold standard for accuracy but less flexible and not suitable for non-dividing cells or tissues.[16] |
Interpreting Quantitative Proteomics Data
The primary output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance changes between the PROTAC-treated and control samples. This data is typically represented as Log2 fold changes with corresponding p-values to indicate statistical significance.
Table 1: Representative Quantitative Proteomics Data for a BRD4-Targeting Thalidomide PROTAC
The following table provides an illustrative example of proteomics data from an experiment comparing cells treated with a hypothetical BRD4-targeting, thalidomide-based PROTAC versus a vehicle (DMSO) control.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Bromodomain-containing protein 4 | BRD4 | -3.85 | < 0.001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -3.50 | < 0.001 | On-Target (Family Member) |
| Bromodomain-containing protein 3 | BRD3 | -3.21 | < 0.001 | On-Target (Family Member) |
| Ikaros family zinc finger protein 1 | IKZF1 | -2.90 | < 0.01 | CRBN Neo-substrate [10] |
| Ikaros family zinc finger protein 3 | IKZF3 | -2.58 | < 0.01 | CRBN Neo-substrate [10] |
| Zinc finger protein 91 | ZFP91 | -1.80 | < 0.05 | Potential Off-Target[20] |
| Casein kinase 1 alpha | CSNK1A1 | -1.55 | < 0.05 | CRBN Neo-substrate [] |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.05 | > 0.05 | No Significant Change |
| Beta-actin | ACTB | -0.02 | > 0.05 | No Significant Change |
Note: This data is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential protein degradation.
Experimental Protocols
A robust assessment of off-target degradation requires meticulous experimental execution and orthogonal validation of proteomics hits.[21]
Global Proteomics for Off-Target Analysis (TMT-Based)
This protocol outlines a common method for the unbiased, proteome-wide identification of off-target degradation.[1][10]
-
Cell Culture and Treatment: Culture human cell lines (e.g., HeLa, MCF-7, Jurkat) to 70-80% confluency. Treat cells with the thalidomide-based PROTAC at a relevant concentration (e.g., 5x DC50 of the target) and for a specific duration (e.g., 6-24 hours).[22] Include a vehicle-only (e.g., DMSO) treated sample as a negative control.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]
-
Protein Quantification and Digestion: Determine the protein concentration of each lysate using a BCA assay.[12] Take equal amounts of protein from each sample, then reduce, alkylate, and digest the proteins into peptides using trypsin overnight at 37°C.[1][8]
-
TMT Labeling: Label the peptide digests from each condition with a different isobaric TMT tag according to the manufacturer's protocol.[1]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples into a single tube. To increase proteome coverage, fractionate the pooled sample using high-pH reversed-phase liquid chromatography.[1]
-
LC-MS/MS Analysis: Analyze each fraction using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.[10][21]
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[1] The software will identify peptides and proteins and quantify the relative abundance of each protein across the different TMT channels. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Orthogonal Validation by Western Blot
Western blotting is a targeted approach used to confirm the degradation of the primary target and potential off-targets identified by proteomics.[10][24]
-
Sample Preparation: Treat cells and prepare protein lysates as described in steps 1-3 of the proteomics protocol.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[23]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the protein of interest (on-target or potential off-target) overnight at 4°C.[1]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[1]
Conclusion
Quantitative proteomics is an indispensable tool in the development of thalidomide-based PROTACs, providing a comprehensive and unbiased assessment of their selectivity.[7] Methods like TMT labeling offer high-throughput capabilities ideal for dose-response and time-course studies, while SILAC provides exceptional accuracy for detailed mechanistic investigations. LFQ presents a simpler, cost-effective alternative for straightforward comparisons. A multi-pronged approach, combining global proteomics for discovery with targeted methods like Western blotting for validation, is essential for accurately determining the on- and off-target degradation profiles of novel PROTACs, ultimately guiding the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Degrader [proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label Free Quantitation: Revolutionizing Drug Development Strategies - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 19. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Evaluating On-Target vs. Off-Target Activity of Thalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in drug discovery, enabling the elimination of disease-causing proteins previously considered "undruggable."[1][2][3] Among the most utilized strategies are proteolysis-targeting chimeras (PROTACs) and molecular glues, with a significant portion of these agents employing derivatives of thalidomide (B1683933) to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6][7] While potent in their on-target activity, the inherent biology of the thalidomide moiety necessitates a rigorous evaluation of off-target effects to ensure therapeutic safety and efficacy.
This guide provides an objective comparison of the on-target versus off-target activity of thalidomide-based degraders, supported by experimental data and detailed methodologies for their assessment.
The Dual Nature of Thalidomide-Based Degraders
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their mechanism of action involves binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase.[8][9][10] This binding event alters CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[6][8][10][11] These neosubstrates, which include transcription factors like IKZF1, IKZF3, and SALL4, are the source of both the therapeutic effects and the notorious teratogenicity of thalidomide.[8][10][12]
When a thalidomide analog is incorporated into a PROTAC, it serves as the E3 ligase-recruiting handle. The other end of the PROTAC, the "warhead," binds to a specific protein of interest (POI). The PROTAC molecule thus acts as a bridge, forming a ternary complex between the POI and CRBN, leading to the POI's degradation.[4][11][13] However, this elegant approach carries an intrinsic challenge: the PROTAC retains the ability to degrade the natural neosubstrates of its thalidomide moiety, which constitute a predictable set of off-targets.[2] Therefore, the specificity of a thalidomide-based degrader is a multifactorial characteristic influenced by the warhead's affinity, the linker's properties, the stability of the ternary complex, and the inherent neosubstrate profile of the CRBN ligand.[11]
Data Presentation: On-Target Potency vs. Off-Target Neosubstrates
Evaluating a degrader requires quantifying both its intended efficacy and its unintended effects. The following tables summarize representative data for on-target potency and known off-target liabilities.
Table 1: Comparative On-Target Degradation Potency of Thalidomide-Based PROTACs
This table highlights the high potency of PROTACs that utilize thalidomide-based ligands to degrade their respective targets. DC50 represents the concentration of the degrader that achieves 50% degradation of the target protein, while Dmax is the maximum degradation observed.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| ZB-S-29 (11) | Thalidomide | SHP2 | HeLa | 6.02 | > 90 |
| dBET6 | Thalidomide | BET Proteins | MOLM14 | ~5 | > 90 |
Data compiled from publicly available literature for illustrative purposes.[5][14]
Table 2: Known "Neosubstrate" Off-Targets of Thalidomide and its Analogs
The use of a thalidomide-based moiety inherently introduces the degradation of CRBN neosubstrates. These are considered "off-targets" in the context of a PROTAC designed for a different POI.
| Neosubstrate | Degraded By | Associated Effect / Concern |
| IKZF1 (Ikaros) | Lenalidomide, Pomalidomide | Therapeutic effect in multiple myeloma; potential hematotoxicity.[8][11][12] |
| IKZF3 (Aiolos) | Lenalidomide, Pomalidomide | Therapeutic effect in multiple myeloma; potential hematotoxicity.[8][11][12] |
| SALL4 | Thalidomide, Pomalidomide | Linked to teratogenic effects (birth defects).[8][10] |
| CK1α | Lenalidomide | Therapeutic effect in myelodysplastic syndrome with del(5q).[10][12] |
| GSPT1 | Pomalidomide, CC-885 | Potential anti-cancer effects.[6] |
| ZFP91, ZMYM2 | Pomalidomide | Various cellular roles; full impact of degradation under study.[6][8] |
Experimental Protocols for Evaluating Specificity
A multi-pronged experimental approach is essential for a comprehensive assessment of a degrader's specificity.[11] This involves both targeted methods to confirm on-target activity and unbiased, proteome-wide analyses to discover off-targets.
Quantitative Western Blotting for On-Target Degradation
This is the primary assay to quantify the degradation of a specific POI.[4]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density. Treat with a dose-response of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]
Mass Spectrometry-Based Global Proteomics for Off-Target Profiling
This unbiased approach provides a proteome-wide view of protein abundance changes, enabling the identification of all degradation events.[1][5][11]
Protocol:
-
Sample Preparation: Treat cells with the degrader at a concentration known to induce significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended): For multiplexed quantification, label the peptide samples from different conditions with tandem mass tags (TMT) or similar reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database.[5] Identify and quantify thousands of proteins across the different samples. Perform statistical analysis to identify proteins that are significantly downregulated, indicating potential on-target and off-target degradation.[4]
Proximity-Based Assays for Ternary Complex Formation
Confirming the formation of the POI-Degrader-CRBN ternary complex is crucial for mechanistic understanding.[13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[3][13]
Protocol:
-
Reagent Preparation: Obtain or prepare purified recombinant POI and CRBN-DDB1 complex. Label one protein with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescent dye).
-
Assay Setup: In a microplate, mix the labeled proteins with serial dilutions of the degrader compound.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor over time.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal). An increase in this ratio indicates the proximity of the two proteins, confirming the formation of the ternary complex. Plot the ratio against the degrader concentration to determine the concentration required for half-maximal complex formation (TC50).
Conclusion: A Pathway to Selective Degraders
Thalidomide-based degraders represent a powerful therapeutic modality with immense promise.[11] However, their clinical success hinges on a thorough understanding and optimization of their selectivity. The inherent propensity of the thalidomide moiety to degrade a class of neosubstrates means that off-target analysis is not just a regulatory hurdle but a fundamental aspect of the drug discovery process.[4][11]
By employing a rigorous, multi-faceted experimental strategy that combines targeted validation of on-target effects (Western Blotting) with unbiased, proteome-wide analysis (Mass Spectrometry) and mechanistic studies (TR-FRET), researchers can build a comprehensive profile of a degrader's activity. This detailed understanding allows for the rational design of next-generation degraders—through modification of linkers, warheads, or even the thalidomide scaffold itself—to maximize on-target potency while minimizing off-target liabilities, ultimately paving the way for safer and more effective protein degradation therapies.
References
- 1. sapient.bio [sapient.bio]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to CRBN-Recruiting Ligands: Evaluating Thalidomide-O-C3-azide in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of Thalidomide-O-C3-azide with other widely utilized CRBN-recruiting ligands, including pomalidomide (B1683931), lenalidomide (B1683929), and the thalidomide-based ligand found in the well-characterized PROTAC, dBET1. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel protein degraders.
This compound is a functionalized derivative of thalidomide (B1683933) designed for the facile synthesis of PROTACs via "click chemistry." The azide (B81097) group allows for a straightforward and efficient conjugation to a target protein ligand functionalized with an alkyne. While specific, direct experimental data for PROTACs constructed using this compound is not extensively available in the public domain, its efficacy can be inferred from the well-established characteristics of its parent molecule, thalidomide, and other thalidomide-based PROTACs.
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN-recruiting ligand within a PROTAC is a multifactorial characteristic influenced by its binding affinity to CRBN, the stability of the ternary complex (PROTAC-CRBN-Target Protein), and the efficiency of subsequent target protein ubiquitination and degradation. The following tables summarize key quantitative data for thalidomide, pomalidomide, lenalidomide, and PROTACs derived from them.
Table 1: CRBN Binding Affinities of Parent Ligands
| Ligand | Dissociation Constant (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM[1] | Not Specified |
| Lenalidomide | ~178 nM[1] | Not Specified |
| Pomalidomide | ~157 nM[1] | Not Specified |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used. Pomalidomide and lenalidomide exhibit a higher binding affinity for CRBN compared to the parent compound, thalidomide.
Table 2: Comparative Degradation Efficacy of CRBN-Based PROTACs
| PROTAC | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line |
| Thalidomide-Based | |||||
| SHP2-PROTAC-11 | Thalidomide | SHP2 | 6.02 nM | >95% | HeLa |
| Pomalidomide-Based | |||||
| HDAC8-PROTAC | Pomalidomide | HDAC8 | 147 nM | 93% | Not Specified |
| Lenalidomide-Based | |||||
| ATR-PROTAC | Lenalidomide | ATR | Not Specified | >90% | Not Specified |
| Reference PROTACs | |||||
| dBET1 | Thalidomide | BRD4 | 430 nM (EC50) | Not Specified | Breast Cancer Cells |
| dBET6 | Thalidomide | BRD4 | 6 nM | 97% | HEK293T |
Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation observed. These values are highly dependent on the target protein, linker composition, and cell line used.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the efficacy of a PROTAC.
Caption: A simplified decision tree for selecting a CRBN-recruiting ligand.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of CRBN-recruiting ligands and their corresponding PROTACs. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for CRBN-Ligand Binding Affinity
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant human CRBN protein (typically the thalidomide-binding domain or the full-length CRBN-DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Prepare a solution of the CRBN ligand (e.g., this compound, pomalidomide) in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CRBN protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, perform a separate titration of the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Western Blot for PROTAC-Induced Protein Degradation
Principle: Western blotting is a technique used to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate. By comparing the protein levels in treated versus untreated cells, the degradation efficiency of a PROTAC can be determined.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line expressing the target protein in multi-well plates.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biolayer Interferometry (BLI) for Ternary Complex Formation
Principle: BLI is a label-free optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Changes in the thickness of the molecular layer on the tip, due to protein binding, cause a shift in the interference pattern, which is measured in real-time. This can be used to study the formation and stability of the ternary complex.
Protocol:
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated CRBN-DDB1 complex onto streptavidin-coated biosensor tips.
-
-
Association and Dissociation:
-
Establish a baseline by dipping the biosensor tips into a buffer solution.
-
Dip the biosensor tips into a solution containing the PROTAC at a fixed concentration to measure the binary interaction with CRBN.
-
To measure ternary complex formation, dip the PROTAC-bound biosensor tips into a solution containing the target protein.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) for both binary and ternary interactions.
-
The enhancement of binding affinity in the presence of the target protein indicates positive cooperativity in ternary complex formation.
-
Conclusion
The selection of a CRBN-recruiting ligand is a critical decision in the design of effective and selective PROTACs. While pomalidomide and lenalidomide offer higher intrinsic binding affinity to CRBN, thalidomide-based ligands, including the synthetically versatile this compound, remain highly relevant and effective. The choice of ligand should be guided by the specific therapeutic target, the desired potency, the synthetic strategy, and the potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design, synthesize, and evaluate novel CRBN-recruiting PROTACs for a wide range of therapeutic applications.
References
Choosing Your E3 Ligase Recruiter: A Comparative Guide to CRBN and VHL in PROTAC Design
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most predominantly utilized E3 ligases in targeted protein degradation are Cereblon (CRBN) and von Hippel-Lindau (VHL). This guide presents an objective comparison of their performance, supported by experimental data from various case studies, to empower informed decisions in PROTAC development.
At a Glance: CRBN vs. VHL
While both CRBN and VHL have been successfully employed to induce the degradation of a wide array of target proteins, their efficacy can be highly dependent on the specific target, cell line, and the overall PROTAC design. Generally, VHL-based PROTACs are often reported to have broader activity across different cell lines, as CRBN expression can be low or inactivated in certain cancer types.[1][2] Conversely, CRBN-based PROTACs have demonstrated exceptional potency and are the basis for several clinically advancing degraders.[3]
Quantitative Performance Data
The following tables summarize quantitative data from comparative studies of CRBN and VHL-recruiting PROTACs targeting different proteins in various cell lines. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature; therefore, data is often compiled from different studies.[3][4]
Table 1: Comparison of BRD4 Degraders (dBET1 vs. MZ1)
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| dBET1 | CRBN | BRD4 | MV4-11 | Potent (nM range) | >90% | [2] |
| dBET1 | CRBN | MOLM-13 | Potent (nM range) | >90% | [2] | |
| MZ1 | VHL | BRD4 | MV4-11 | Potent (nM range) | >90% | [2] |
| MZ1 | VHL | MOLM-13 | Potent (nM range) | >90% | [2] |
Table 2: Comparison of FLT3 Degraders
| PROTAC Name/ID | E3 Ligase Recruited | FLT3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | Quizartinib derivative | MV4-11 | ~10-100 | >90 | [4] |
| Unspecified | VHL | Unspecified | MOLM-14 | ~10-100 | >90 | [4] |
| TL12-186 | CRBN | Unspecified | MOLM-14 | <100 | >85 | [4] |
| LWY-713 | CRBN | Unspecified | MV4-11 | 0.614 | 94.8 | [4] |
| CRBN(FLT3)-8 | CRBN | Gilteritinib | MOLM-14 | ~1-10 | >90 | [4] |
Table 3: Hetero-dimerizing PROTACs (VHL recruiting CRBN for degradation)
| PROTAC | Target | Degraded E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| 14a | CRBN | CRBN | HeLa | 200 nM | up to 98% | [5] |
Signaling Pathways and Mechanism of Action
To understand the context of PROTAC action, it is crucial to visualize the underlying biological pathways and the general mechanism of these targeted degraders.
Caption: General mechanism of PROTAC-induced protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
